Ape1-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H16O4 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(1E,6E)-1,7-bis(5-methylfuran-2-yl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C17H16O4/c1-12-3-7-16(20-12)9-5-14(18)11-15(19)6-10-17-8-4-13(2)21-17/h3-10H,11H2,1-2H3/b9-5+,10-6+ |
InChI Key |
DURBFWDAOZNKQK-NXZHAISVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Apurinic/Apyrimidinic Endonuclease 1 (APE1) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific molecule designated "Ape1-IN-3" was identified in the available literature. This guide provides a comprehensive overview of the mechanisms of action for known inhibitors of the Apurinic/Apyrimidinic Endonuclease 1 (APE1) protein, which is likely the intended target of interest.
Executive Summary
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a critical multifunctional protein involved in two major cellular processes: DNA base excision repair (BER) and redox signaling.[1][2] Its central role in maintaining genomic integrity and regulating gene expression, particularly in cancer cells, makes it an attractive target for therapeutic intervention.[3][4] APE1 inhibitors are broadly classified into two categories based on their mechanism of action: those that target the DNA repair (nuclease) activity and those that inhibit its redox signaling function.[2] This document provides a detailed technical overview of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Core Functions of the APE1 Protein
APE1 possesses two evolutionarily distinct and functionally independent domains that dictate its primary roles within the cell.
DNA Repair Function
APE1 is the primary enzyme responsible for recognizing and cleaving apurinic/apyrimidinic (AP) sites in DNA, which are common forms of DNA damage arising from spontaneous base loss or enzymatic removal of damaged bases by DNA glycosylases.[1][2] In the BER pathway, APE1 hydrolyzes the phosphodiester backbone immediately 5' to the AP site, generating a 3'-hydroxyl group and a 5'-deoxyribose-5-phosphate (dRP) residue.[2] This action is essential for the subsequent steps of DNA synthesis and ligation to restore the DNA strand.[2] Beyond its AP endonuclease activity, APE1 also exhibits 3'-5' exonuclease activity, enabling it to remove mismatched nucleotides and other blocking groups from the 3' end of DNA strands.[4]
Redox Signaling Function
The redox function of APE1 is critical for regulating the activity of numerous transcription factors involved in cancer cell proliferation, survival, angiogenesis, and inflammation.[5][6] APE1 maintains these transcription factors—including NF-κB, AP-1, HIF-1α, and STAT3—in a reduced, active state, thereby enabling them to bind to DNA and drive the expression of their target genes.[5][7] This function is independent of its DNA repair activity and presents a distinct avenue for therapeutic targeting.[5]
Mechanism of Action of APE1 Inhibitors
Inhibitors of APE1 are designed to selectively block one or both of its primary functions.
Inhibitors of APE1 Nuclease (DNA Repair) Activity
These molecules are designed to prevent APE1 from cleaving DNA at AP sites, leading to an accumulation of unrepaired DNA damage.[1] This can stall replication and transcription, ultimately inducing cell death (apoptosis).[1] Such inhibitors are particularly effective when used in combination with DNA-damaging agents like chemotherapy or radiation, as they can sensitize cancer cells to these treatments.[1][3]
A prominent example is APE1 Inhibitor III (also known as Compound 3). This cell-permeable compound acts as a competitive inhibitor, targeting the active site of APE1.[8][9] By blocking the endonuclease activity, it leads to an accumulation of genomic AP sites and enhances the cytotoxicity of alkylating agents.[4][8]
Inhibitors of APE1 Redox Signaling
Redox inhibitors selectively block the ability of APE1 to activate transcription factors without affecting its DNA repair function.[5] This approach aims to disrupt the signaling pathways that drive tumor growth, progression, and resistance to therapy.[4]
A key example is APX3330 (also known as E3330). This orally bioavailable small molecule specifically targets the redox activity of APE1.[5] By binding to APE1, APX3330 prevents the reduction of oncogenic transcription factors like HIF-1α and STAT3, thereby inhibiting their downstream signaling pathways involved in proliferation and angiogenesis.[5][6] APX3330 has been evaluated in clinical trials for advanced solid tumors.[7] Another redox inhibitor, APX2009 , has also been studied for its potential to abrogate APE1's redox signaling.[2]
Quantitative Data on APE1 Inhibitors
The following tables summarize key quantitative data for representative APE1 inhibitors based on available literature.
| Inhibitor Name | Target Function | Assay Type | IC50 Value | Cell Line / System | Reference |
| APE1 Inhibitor III | Nuclease | Fluorescence HTS Assay | 2.0 µM | Purified APE1 enzyme | [8][9] |
| Nuclease | Radiotracer Incision Assay | 12.0 µM | Purified APE1 enzyme | [8][9] | |
| Nuclease | Cell Extract Activity | 600 nM | HEK293T & HeLa cells | [8] | |
| APX3330 (E3330) | Redox | NFκB Luciferase Assay | ~67.5 µM | Panc-1 cells | [10] |
| Redox | HIF-1 Luciferase Assay | ~67.5 µM | Panc-1 cells | [10] | |
| Redox | AP-1 Luciferase Assay | ~15 µM | Panc-1 cells | [10] | |
| AR03 | Nuclease | Whole Cell Extract Assay | 2.1 µM | SF767 glioblastoma cells | [11] |
| Myricetin | Nuclease | Radiotracer Incision Assay | ~100 µM | Purified APE1 enzyme | [12] |
| 6-hydroxy-DL-DOPA | Nuclease | Radiotracer Incision Assay | ~100 µM | Purified APE1 enzyme | [12] |
Experimental Protocols
The study of APE1 inhibitors involves a range of biochemical and cell-based assays to determine their potency, specificity, and mechanism of action.
APE1 Nuclease Activity Assays
-
Fluorescence-Based High-Throughput Screening (HTS):
-
Principle: This assay uses a synthetic DNA oligonucleotide substrate containing an AP site mimic (e.g., tetrahydrofuran). The oligonucleotide is labeled with a fluorophore on one end and a quencher on the other.[3][13] In its intact state, the quencher suppresses the fluorescence. Upon cleavage by APE1, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.[14]
-
Protocol Outline:
-
Recombinant APE1 protein is dispensed into microplate wells.
-
Test compounds (potential inhibitors) at various concentrations are added.
-
The fluorescently-labeled DNA substrate is added to initiate the reaction.
-
The plate is incubated at 37°C.
-
Fluorescence intensity is measured over time using a plate reader. The rate of increase in fluorescence is proportional to APE1 activity.[14]
-
-
-
Radiotracer Incision Assay:
-
Principle: This assay provides a direct measure of DNA cleavage. A DNA substrate containing an AP site is radiolabeled (typically with ³²P).[11]
-
Protocol Outline:
-
APE1 protein is incubated with the test inhibitor at room temperature.[12]
-
The ³²P-labeled DNA substrate is added to the mixture.
-
The reaction is incubated at 37°C for a defined period (e.g., 10-15 minutes).[12]
-
The reaction is stopped by adding a formamide-containing stop buffer.
-
The DNA substrate and the cleaved product are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
The gel is visualized and quantified using a phosphorimager. The percentage of cleaved product reflects APE1 activity.[12][13]
-
-
APE1 Redox Function Assays
-
Luciferase Reporter Assay:
-
Principle: This cell-based assay measures the activity of a specific transcription factor that is regulated by APE1's redox function.
-
Protocol Outline:
-
Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for an APE1-regulated transcription factor (e.g., NF-κB or HIF-1α).[10][14]
-
The transfected cells are treated with the test inhibitor.
-
The relevant signaling pathway is stimulated (e.g., with TNF-α for NF-κB, or by inducing hypoxia for HIF-1α).[14]
-
Cell lysates are collected, and luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of the APE1-mediated activation of the transcription factor.
-
-
Cellular Assays
-
Cell Viability / Cytotoxicity Assays (e.g., MTT Assay):
-
Principle: These assays assess the effect of the inhibitor on cell survival, often in combination with a DNA-damaging agent.
-
Protocol Outline:
-
Cancer cells are seeded in multi-well plates.
-
Cells are treated with the APE1 inhibitor alone, a DNA-damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS) alone, or a combination of both.[15]
-
After a set incubation period (e.g., 24-72 hours), a reagent like MTT is added, which is converted to a colored product by viable cells.
-
The absorbance is measured to quantify the number of surviving cells. A synergistic decrease in viability with the combination treatment suggests the inhibitor potentiates the effect of the DNA-damaging agent.[15]
-
-
-
Western Blotting:
-
Principle: Used to detect and quantify the levels of specific proteins in cell lysates to confirm the mechanism of action.
-
Protocol Outline:
-
Cells are treated with the inhibitor.
-
Total protein is extracted, separated by SDS-PAGE, and transferred to a membrane.
-
The membrane is probed with primary antibodies against target proteins (e.g., downstream targets of APE1-regulated transcription factors) and a loading control (e.g., β-actin).
-
Secondary antibodies conjugated to an enzyme are used for detection via chemiluminescence.[16]
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: APE1's critical role in the Base Excision Repair (BER) pathway and the point of nuclease inhibition.
Caption: The APE1 redox signaling pathway for transcription factor activation and the point of inhibition.
References
- 1. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting Two Decades of Research Focused on Targeting APE1 for Cancer Therapy: The Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APE1/Ref-1 Redox Inhibitor APX3330 | C21H30O6 | CID 6439397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Inhibition of APE1/Ref-1 Redox Activity with APX3330 Blocks Retinal Angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. APE1 Inhibitor III The APE1 Inhibitor III controls the biological activity of APE1. This small molecule/inhibitor is primarily used for Cell Structure applications. | 524708-03-0 [sigmaaldrich.com]
- 10. Impact of APE1/Ref-1 Redox Inhibition on Pancreatic Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Identification and Characterization of Inhibitors of Human Apurinic/apyrimidinic Endonuclease APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sbyireview.com [sbyireview.com]
- 16. Frontiers | Chemical Inhibition of Apurinic-Apyrimidinic Endonuclease 1 Redox and DNA Repair Functions Affects the Inflammatory Response via Different but Overlapping Mechanisms [frontiersin.org]
Ape1-IN-3: A Technical Guide to a Potent Inhibitor of Apurinic/Apyrimidinic Endonuclease 1
Ape1-IN-3, also known as APE1 Inhibitor III, is a cell-permeable small molecule that serves as a potent and competitive inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1). This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and the signaling pathways it modulates. It is intended for researchers, scientists, and professionals in the field of drug development.
Core Concepts: The Multifunctional APE1 Protein
APE1 is a crucial enzyme involved in two major cellular processes: DNA repair and redox signaling. Its dysregulation has been implicated in the progression of cancer and resistance to therapy, making it a significant target for drug development.[1][2]
Base Excision Repair (BER) Pathway
The primary role of APE1 is in the base excision repair (BER) pathway, which is responsible for correcting single-base DNA lesions that arise from oxidation, alkylation, or deamination. In this pathway, a DNA glycosylase first recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. APE1 then cleaves the phosphodiester backbone immediately 5' to the AP site, generating a 3'-hydroxyl group and a 5'-deoxyribose phosphate (B84403) (dRP) terminus. This action is critical for the subsequent steps of DNA synthesis and ligation to complete the repair.
Redox Signaling Pathway
Independent of its DNA repair function, APE1 acts as a redox signaling factor. It maintains various transcription factors in their reduced, active state, thereby influencing the expression of genes involved in critical cellular processes. Key transcription factors regulated by APE1's redox activity include NF-κB, AP-1, HIF-1α, and STAT3. This function is vital for cellular responses to stress, inflammation, and angiogenesis.[3][4]
This compound: Mechanism of Action
This compound is a benzothiazolyltetrahydrothienopyridine derivative that specifically targets the endonuclease activity of APE1.[5] It acts as a competitive inhibitor, likely by binding to the active site of the APE1 enzyme. This inhibition prevents APE1 from cleaving the DNA backbone at AP sites. The consequence of this action is the accumulation of unrepaired AP sites within the genome. These unrepaired lesions can stall DNA replication and transcription, ultimately leading to the induction of cell death.
By blocking a key step in the BER pathway, this compound enhances the cytotoxic effects of DNA-damaging agents, such as the alkylating agents methylmethane sulfonate (MMS) and temozolomide (B1682018) (TMZ). This synergistic effect makes this compound a promising candidate for combination cancer therapies.
It is important to note that some studies suggest potential off-target effects of this compound, particularly at higher concentrations. In APEX1-knockout cell lines, the inhibitor still exhibited toxicity, indicating that it may interact with other cellular targets.[6][7]
Quantitative Data
The inhibitory potency of this compound has been quantified in various assays, as summarized in the table below.
| Assay Type | System | IC50 Value | Reference(s) |
| Fluorescence-based HTS Assay | Purified APE1 enzyme | 2.0 µM | |
| Radiotracer Incision Assay | Purified APE1 enzyme | 12.0 µM | |
| Whole Cell Extract Incision Assay | HEK293T and HeLa cell extracts | 600 nM |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Fluorescence-Based High-Throughput Screening (HTS) Assay (Molecular Beacon Assay)
This assay measures the endonuclease activity of APE1 in real-time using a molecular beacon probe.[3]
Principle: A hairpin-structured oligonucleotide (molecular beacon) is designed with a fluorophore on the 5'-end and a quencher on the 3'-end. An abasic site (AP site) analog, such as tetrahydrofuran (B95107) (THF), is incorporated into the stem of the hairpin. In the intact beacon, the proximity of the fluorophore and quencher results in low fluorescence. When APE1 cleaves the AP site, the beacon is linearized, separating the fluorophore from the quencher and leading to an increase in fluorescence.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 10 mM HEPES (pH 7.8), 0.5 mM MgCl₂, 100 mM NaCl, 100 mM KCl, and 0.0005% (w/v) BSA.
-
Enzyme and Substrate: Add purified recombinant APE1 to a final concentration of 2 nM. Add the molecular beacon substrate to a final concentration of 20 nM. The substrate sequence is typically a 30-40mer with a 5'-fluorophore (e.g., 6-FAM) and a 3'-quencher (e.g., DABCYL), with a THF abasic site in the stem.
-
Inhibitor Addition: Add this compound at various concentrations. A DMSO control is used for baseline activity.
-
Measurement: Incubate the reaction at 37°C and monitor the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm excitation and 538 nm emission for 6-FAM).[8]
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence increase. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Radiotracer Incision Assay
This is a highly sensitive and direct method to measure the endonuclease activity of APE1.
Principle: A double-stranded DNA oligonucleotide containing a single AP site is radiolabeled, typically at the 5'-end of the strand with the AP site. APE1 cleaves the phosphodiester bond 5' to the AP site, resulting in a shorter, radiolabeled product. The substrate and product are then separated by denaturing polyacrylamide gel electrophoresis (PAGE) and quantified.
Protocol:
-
Substrate Preparation: Synthesize a double-stranded oligonucleotide (e.g., a 34-mer) containing a THF abasic site. Radiolabel the 5'-end of the AP site-containing strand with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Reaction Setup: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 25 mM NaCl, 1 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.
-
Inhibitor Incubation: Incubate purified APE1 (e.g., 140 pM) with varying concentrations of this compound for 15 minutes at room temperature.
-
Incision Reaction: Add the radiolabeled substrate (e.g., 0.5 pmol) to the enzyme-inhibitor mixture and incubate at 37°C for 10-15 minutes.
-
Reaction Quenching and Separation: Stop the reaction by adding a stop buffer (e.g., formamide (B127407) with loading dyes). Denature the DNA by heating at 95°C for 5 minutes. Separate the substrate and the cleaved product on a denaturing polyacrylamide gel (e.g., 20%).
-
Quantification: Visualize the gel using a phosphorimager and quantify the bands corresponding to the intact substrate and the cleaved product. Calculate the percentage of incision and determine the IC50 value of the inhibitor.
MMS Potentiation Assay
This cell-based assay determines the ability of an APE1 inhibitor to enhance the cytotoxicity of a DNA alkylating agent.
Principle: Methylmethane sulfonate (MMS) is a DNA alkylating agent that creates lesions repaired by the BER pathway. Inhibition of APE1 by this compound is expected to block the repair of these lesions, leading to increased cell death.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., HeLa or glioblastoma cell lines) in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound alone, MMS alone, and a combination of a fixed concentration of MMS with varying concentrations of this compound.
-
Incubation: Incubate the cells for a period that allows for multiple cell cycles (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay or a clonogenic survival assay.
-
Data Analysis: Determine the IC50 values for each treatment condition. A significant decrease in the IC50 of MMS in the presence of this compound indicates potentiation of cytotoxicity.
Visualizations
APE1 Signaling Pathways
Caption: Overview of the dual roles of APE1 in the Base Excision Repair and Redox Signaling pathways.
Mechanism of Action of this compound
Caption: Competitive inhibition of APE1 by this compound, leading to the accumulation of AP sites and cell death.
Experimental Workflow: Radiotracer Incision Assay
Caption: Workflow for the radiotracer incision assay to measure APE1 inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitors of the apurinic/apyrimidinic endonuclease 1 (APE1)/nucleophosmin (NPM1) interaction that display anti-tumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Identification and Characterization of Human AP Endonuclease-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Characterizing inhibitors of human AP endonuclease 1 | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Ape1-IN-3: A Selective Inhibitor of APE1 Endonuclease Activity
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a critical multifunctional protein involved in two major cellular processes: DNA repair and redox signaling. Its primary role in the base excision repair (BER) pathway is to incise the phosphodiester backbone at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage.[1][2] Additionally, APE1 modulates the activity of numerous transcription factors through a redox-dependent mechanism, thereby influencing gene expression related to cell survival, proliferation, and stress response.[3][4] Given its central role in maintaining genomic integrity and regulating cellular signaling, APE1 has emerged as a promising therapeutic target in oncology.[1][5] Ape1-IN-3, also widely known as APE1 Inhibitor III, is a potent and selective small molecule inhibitor that targets the endonuclease activity of APE1, making it a valuable tool for studying the specific roles of this enzymatic function and for potential therapeutic development.[1][6][7]
Mechanism of Action
This compound is a cell-permeable benzothiazolyltetrahydrothienopyridine compound that acts as a competitive inhibitor of APE1.[7] It targets the active site of the APE1 endonuclease domain, thereby blocking its ability to cleave AP sites in DNA.[1][8] This inhibition of the BER pathway leads to an accumulation of unrepaired AP sites within the genome, which can stall DNA replication and transcription, ultimately leading to cytotoxicity, particularly in cells with high levels of DNA damage or deficiencies in other DNA repair pathways.[6][9] Notably, this compound is highly selective for the endonuclease function of APE1, with no significant inhibitory effect on its redox activity.[2] This selectivity allows for the specific interrogation of the consequences of blocking APE1's DNA repair function, distinct from its role in redox signaling.
Quantitative Data
The inhibitory potency of this compound against the endonuclease activity of APE1 has been characterized in various assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay Type | Cell Line/System | Reference(s) |
| IC50 | 2.0 µM | Fluorescence-based HTS | Purified APE1 | [7] |
| IC50 | 12.0 µM | Radiotracer Incision Assay | Purified APE1 | [7] |
| IC50 | 600 nM | Cell Extract Assay | HEK293T and HeLa | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
APE1 Endonuclease Activity Assay (Fluorescence-based)
This assay measures the incision of a fluorogenic DNA substrate by APE1.
Principle: A dual-labeled DNA oligonucleotide containing a centrally located abasic site (THF) analog is used. A fluorophore (e.g., FAM) is on one end, and a quencher (e.g., DABCYL) is on the other. In the intact hairpin structure, the fluorescence is quenched. Upon cleavage of the abasic site by APE1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.[4][10]
Materials:
-
Purified recombinant human APE1
-
Fluorescently labeled hairpin oligonucleotide substrate (e.g., 5'-[FAM]-CGACTXTTGAATTGACACGCCATGTCGATCAATTCAATAGTCG-[DABCYL]-3', where X is a THF abasic site)
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 1 mM MgCl₂, 50 mM NaCl, 2 mM DTT
-
This compound (or other inhibitors) dissolved in DMSO
-
96-well or 384-well microplates suitable for fluorescence measurements
-
Plate reader capable of fluorescence detection (e.g., excitation at 480 nm and emission at 520 nm for FAM)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorescent DNA substrate at the desired final concentration (e.g., 50 nM).
-
Add varying concentrations of this compound (typically in a serial dilution) or DMSO (vehicle control) to the wells of the microplate.
-
Initiate the reaction by adding purified APE1 to a final concentration of, for example, 0.35 nM.[11]
-
Immediately place the plate in a pre-warmed plate reader (37°C) and monitor the increase in fluorescence over time (e.g., kinetic reads every minute for 15-30 minutes).
-
The initial reaction rates are calculated from the linear phase of the fluorescence increase.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
This assay is used to verify the direct binding of an inhibitor to its target protein in a cellular context.
Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates treated with the inhibitor to various temperatures, followed by quantification of the soluble (non-denatured) target protein.[3][12]
Materials:
-
Cultured cells of interest
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-APE1 antibody
Procedure:
-
Treat cultured cells with either this compound at the desired concentration or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Distribute the cell lysate into PCR tubes.
-
Heat the lysates to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed time (e.g., 3 minutes) in a thermal cycler, followed by a cooling step at 4°C.
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble APE1 in each sample by SDS-PAGE and Western blotting using an anti-APE1 antibody.
-
Quantify the band intensities and plot the percentage of soluble APE1 against the temperature for both the inhibitor-treated and vehicle-treated samples to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Comet Assay (Alkaline Single-Cell Gel Electrophoresis)
This assay is used to measure DNA single-strand breaks and alkali-labile sites, which can accumulate due to the inhibition of APE1.
Principle: Individual cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing breaks, migrates further towards the anode, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[9][13][14][15][16]
Materials:
-
Cultured cells
-
This compound
-
DNA-damaging agent (e.g., methyl methanesulfonate, MMS) as a positive control
-
Low melting point agarose
-
Normal melting point agarose
-
Microscope slides
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Treat cells with this compound, a DNA-damaging agent (positive control), or vehicle (negative control) for the desired duration.
-
Harvest the cells and resuspend them in PBS at an appropriate concentration.
-
Mix the cell suspension with molten low melting point agarose and quickly pipette onto a pre-coated slide with normal melting point agarose.
-
Allow the agarose to solidify on ice.
-
Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
After electrophoresis, neutralize the slides with neutralization buffer and stain the DNA.
-
Visualize the comets using a fluorescence microscope and capture images.
-
Analyze the images using comet scoring software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment). An increase in comet tail formation in cells treated with this compound (especially in combination with a DNA-damaging agent) indicates an accumulation of DNA strand breaks.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving APE1 and the experimental workflow for evaluating this compound.
References
- 1. Revisiting Two Decades of Research Focused on Targeting APE1 for Cancer Therapy: The Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endonuclease and redox activities of human apurinic/apyrimidinic endonuclease 1 have distinctive and essential functions in IgA class switch recombination [scholarworks.indianapolis.iu.edu]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterizing inhibitors of human AP endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APE1 Inhibitor III The APE1 Inhibitor III controls the biological activity of APE1. This small molecule/inhibitor is primarily used for Cell Structure applications. | Sigma-Aldrich [sigmaaldrich.com]
- 8. academic.oup.com [academic.oup.com]
- 9. re-place.be [re-place.be]
- 10. The Identification and Characterization of Human AP Endonuclease-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Small-Molecule Inhibitor of Apurinic/Apyrimidinic Endonuclease 1 Blocks Proliferation and Reduces Viability of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
In-Depth Technical Guide: APX3330 as a Tool for Investigating APE1 Redox Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a multifunctional protein critical to cellular homeostasis. Beyond its well-established role in the DNA base excision repair (BER) pathway, APE1 possesses a vital redox signaling function that modulates the activity of numerous transcription factors involved in cancer progression, inflammation, and angiogenesis.[1][2] This redox activity, distinct from its DNA repair function, presents a compelling target for therapeutic intervention. This guide focuses on APX3330, a first-in-class small molecule inhibitor specifically targeting the redox function of APE1, providing a comprehensive resource for its use in research and drug development. While the compound "Ape1-IN-3" was initially queried, it appears to be a misnomer in publicly available literature; APX3330 stands as a well-characterized agent for investigating APE1's redox role.
APE1 Redox Signaling
APE1's redox function involves the reduction of oxidized cysteine residues within the DNA-binding domains of various transcription factors. This reduction is crucial for their subsequent binding to DNA and the transactivation of their target genes. Key transcription factors regulated by APE1's redox activity include:
-
Hypoxia-Inducible Factor-1α (HIF-1α): A master regulator of the cellular response to hypoxia, promoting angiogenesis and metabolic adaptation in tumors.
-
Nuclear Factor-kappa B (NF-κB): A key player in inflammatory responses, cell survival, and proliferation.
-
Activator Protein-1 (AP-1): Involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[1]
-
Signal Transducer and Activator of Transcription 3 (STAT3): A critical mediator of cytokine signaling that is often constitutively activated in cancer.
-
p53: A tumor suppressor protein whose DNA binding activity can be influenced by its redox state.[2]
By maintaining these transcription factors in a reduced, active state, APE1 plays a pivotal role in promoting cancer cell survival, proliferation, angiogenesis, and resistance to therapy.[1]
APX3330: A Specific APE1 Redox Inhibitor
APX3330 is an orally bioavailable small molecule that selectively inhibits the redox signaling function of APE1 without affecting its essential DNA repair activity.[3] This specificity allows for the targeted investigation of the consequences of APE1 redox inhibition.
Mechanism of Action: APX3330 is thought to bind to a partially unfolded state of APE1, promoting the formation of disulfide bonds involving critical cysteine residues (Cys65 and Cys93) required for its redox activity. This effectively traps APE1 in an inactive conformation, preventing it from reducing its downstream transcription factor targets.[4]
Quantitative Data for APX3330
The following tables summarize key quantitative data for APX3330 from various in vitro and in vivo studies.
| In Vitro Activity of APX3330 | |
| Parameter | Value |
| APE1 Redox Inhibition (EMSA, AP-1) | IC50: ~20 µM[5] |
| APE1 Redox Inhibition (EMSA, STAT3) | Effective at 10-50 µM |
| NF-κB Transactivation (Luciferase Assay) | IC50: ~55 µM[5] |
| HIF-1α Transactivation | Effective inhibition |
| Cell Viability (Pancreatic Cancer Cells) | IC50: 50-75 µM[6] |
| Endothelial Cell Tube Formation | 61% reduction at 10 µM[7] |
| Pharmacokinetics of APX3330 in Mice | |
| Parameter | Value |
| Dose | 25 mg/kg |
| Route of Administration | Oral |
| Half-life (t½) | 5.6 hours |
| Clinical Trial Data (ZETA-1, Diabetic Retinopathy) | |
| Parameter | Result |
| Primary Endpoint (≥ 2-step DRSS improvement) | Not met |
| Secondary Endpoint (Binocular ≥ 3-step worsening of DRSS) | 0% in APX3330 group vs. 16% in placebo group (p=0.04)[2] |
| Recommended Phase 2 Dose (in advanced solid tumors) | 600 mg daily[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of APX3330 on APE1 redox function.
Electrophoretic Mobility Shift Assay (EMSA) for APE1 Redox Activity
This assay assesses the ability of APE1 to reduce an oxidized transcription factor, thereby enabling its binding to a DNA probe. APX3330's inhibitory effect on this process can be quantified.
a. Reagents:
-
Purified recombinant human APE1 protein
-
Purified recombinant transcription factor (e.g., c-Jun/c-Fos (AP-1) or STAT3)
-
Diamide (B1670390) (oxidizing agent)
-
Dithiothreitol (DTT) (reducing agent)
-
EMSA binding buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl₂, 1 mM EDTA, 5% glycerol)[4]
-
Double-stranded DNA probe containing the consensus binding site for the transcription factor of interest, labeled with a non-radioactive tag (e.g., biotin) or a radioactive isotope (e.g., ³²P).
-
AP-1 consensus sequence: 5'-CGCTTGATGACTCAGCCGGAA-3'
-
STAT3 consensus sequence: 5'-GATCCTTCTGGGAATTCCTAGATC-3'
-
-
Polyacrylamide gel (e.g., 6% non-denaturing)
-
TBE buffer (Tris-borate-EDTA)
-
APX3330 stock solution (in DMSO)
b. Protocol:
-
Oxidize the transcription factor: Incubate the purified transcription factor with 0.01 mM diamide for 10 minutes at room temperature.
-
Reduce APE1: Incubate purified APE1 with 1 mM DTT for 10 minutes at room temperature.
-
Inhibition reaction: In a microcentrifuge tube, combine the following in this order:
-
EMSA binding buffer
-
Varying concentrations of APX3330 (or DMSO as a vehicle control)
-
Reduced APE1 (final concentration ~0.006 mM)[5]
-
Incubate for 30 minutes at room temperature.
-
-
Binding reaction: Add the oxidized transcription factor (final concentration ~0.007 mM) to the mixture and incubate for another 30 minutes at room temperature.[5]
-
Probe binding: Add the labeled DNA probe to the reaction mixture and incubate for 20 minutes at room temperature.
-
Electrophoresis: Load the samples onto a pre-run non-denaturing polyacrylamide gel. Run the gel in 0.5x TBE buffer at 100-150V until the dye front reaches the bottom.
-
Detection: Transfer the DNA to a nylon membrane and detect the labeled probe using a chemiluminescent or autoradiographic method, depending on the label used.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB, which is regulated by APE1's redox function.
a. Materials:
-
HEK293 or other suitable cells
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
Tumor Necrosis Factor-alpha (TNF-α) (NF-κB activator)
-
APX3330
-
Dual-Luciferase Reporter Assay System
-
Luminometer
b. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Treatment: Pre-treat the cells with varying concentrations of APX3330 for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Cell Viability Assay (MTT Assay)
This assay determines the effect of APX3330 on the proliferation and viability of cancer cells.
a. Materials:
-
Cancer cell line of interest (e.g., pancreatic, ovarian)
-
96-well plates
-
Complete culture medium
-
APX3330
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
b. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of APX3330 for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
In Vivo Pancreatic Cancer Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of APX3330 in a mouse xenograft model of pancreatic cancer.
a. Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Pancreatic cancer cell line (e.g., PANC-1, MiaPaCa-2)
-
Matrigel
-
APX3330 formulated for oral administration
-
Calipers for tumor measurement
-
Anesthesia
b. Protocol:
-
Cell Preparation: Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer APX3330 (e.g., 25 mg/kg) orally to the treatment group daily or as determined by pharmacokinetic studies. The control group receives the vehicle.
-
Endpoint Analysis: Continue treatment for a specified period or until tumors in the control group reach a maximum allowable size. At the end of the study, euthanize the mice and excise the tumors. Tumor weight and volume are recorded. Tumors can be further processed for histological or molecular analysis (e.g., western blotting for downstream targets of APE1-regulated transcription factors).
Visualizations
APE1 Redox Signaling Pathway
Caption: APE1 redox signaling pathway and the inhibitory action of APX3330.
Experimental Workflow for EMSA
References
- 1. Protocol for xenografting of BxPC-3 pancreatic tumors using a chorioallantoic membrane model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pancreatic Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 3. A Phase I study targeting the APE1/Ref-1 redox signaling protein with APX3330: First clinical agent targeting APE1/Ref-1 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of APE1 with a redox inhibitor: Evidence for an alternate conformation of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Apurinic/apyrimidinic endonuclease I’s redox activity revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Cellular Landscape of APE1 Inhibition: A Technical Guide to Target Discovery
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA lesions and maintaining genomic stability.[1][2][3][4] Beyond its role in DNA repair, APE1 functions as a redox-sensitive transcriptional co-activator, modulating the activity of numerous transcription factors involved in cancer progression and chemoresistance, such as AP-1, NF-κB, HIF-1α, and p53.[5][6][7] Its dual functions make it a compelling therapeutic target in oncology.[4][5][8][9] This technical guide provides an in-depth overview of the methodologies used to discover and validate the cellular targets of APE1 inhibitors, using a hypothetical inhibitor, "Ape1-IN-3," as a case study to illustrate the experimental workflows.
While extensive research has been conducted on various APE1 inhibitors, information regarding a specific compound designated "this compound" is not available in the public scientific literature. Therefore, this guide will focus on the established and prospective methodologies for identifying the cellular targets of any novel APE1 inhibitor.
I. Identifying Direct Cellular Targets of APE1 Inhibitors
The initial step in characterizing a novel inhibitor is to identify its direct binding partners within the cell. Chemical proteomics approaches are paramount for this purpose.
A. Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique to isolate and identify proteins that bind to a small molecule of interest.
Experimental Protocol: AP-MS for this compound
-
Probe Synthesis: Synthesize a bioactive analog of this compound that incorporates a linker and an affinity tag (e.g., biotin (B1667282) or a clickable alkyne group) without compromising its binding affinity for APE1. A negative control probe, structurally similar but biologically inactive, should also be synthesized.
-
Cell Lysis and Lysate Preparation: Culture relevant cancer cells (e.g., HeLa or a cell line with high APE1 expression) and harvest them. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Affinity Purification:
-
Incubate the cell lysate with the biotinylated this compound probe immobilized on streptavidin beads.
-
In parallel, perform control experiments with the inactive probe and with beads alone to identify non-specific binders.
-
A competition experiment, where the lysate is pre-incubated with an excess of the free, non-tagged this compound before adding the tagged probe, is crucial to identify specific binders.
-
-
Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins using a denaturing buffer (e.g., containing SDS and DTT).
-
Proteomic Analysis:
-
Separate the eluted proteins by SDS-PAGE and visualize with silver staining.
-
Excise protein bands of interest for in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Data Presentation: Hypothetical AP-MS Results for this compound
| Rank | Protein ID (Uniprot) | Protein Name | Gene Name | Specificity Score (e.g., SAINT score) | Fold Change (Probe vs. Control) |
| 1 | P27695 | APEX1 | APEX1 | 0.98 | >50 |
| 2 | P04637 | TP53 | TP53 | 0.85 | 15.2 |
| 3 | Q02224 | XRCC1 | XRCC1 | 0.82 | 12.5 |
| 4 | P11387 | PARP1 | PARP1 | 0.79 | 10.8 |
B. Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a ligand to its target protein in a cellular context by measuring changes in the protein's thermal stability.
Experimental Protocol: CETSA for this compound
-
Cell Treatment: Treat intact cells with this compound at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Quantification: Analyze the soluble fractions by Western blotting using an antibody specific for APE1.
-
Data Analysis: Plot the amount of soluble APE1 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.
II. Delineating the Downstream Cellular Effects of APE1 Inhibition
Identifying the direct targets of an inhibitor is the first step. Understanding the broader cellular consequences of this inhibition is equally important.
A. Global Proteomics and Transcriptomics
Untargeted "omics" approaches can reveal widespread changes in protein and gene expression following inhibitor treatment.
Experimental Protocol: Global Proteomics (e.g., using SILAC or TMT labeling)
-
Cell Culture and Labeling: For SILAC, culture cells for several passages in media containing "heavy" or "light" isotopes of essential amino acids (e.g., ¹³C₆-lysine and ¹³C₆-arginine). For TMT, proteins are labeled with isobaric tags after extraction.
-
Inhibitor Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with vehicle.
-
Protein Extraction and Digestion: Combine equal amounts of protein from both cell populations, and digest with trypsin.
-
LC-MS/MS Analysis: Analyze the mixed peptide samples by LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of proteins by comparing the intensities of the "heavy" and "light" peptide pairs.
Data Presentation: Hypothetical Global Proteomics Results for this compound
| Protein ID (Uniprot) | Gene Name | Protein Function | Log2 Fold Change (this compound/Vehicle) | p-value |
| P04637 | TP53 | Tumor suppressor | 1.8 | <0.01 |
| Q02224 | XRCC1 | DNA repair | -1.5 | <0.01 |
| P10415 | VEGFA | Angiogenesis | -2.1 | <0.001 |
| P11387 | PARP1 | DNA repair, Apoptosis | -1.2 | <0.05 |
B. Phenotypic Screening and Pathway Analysis
Cell-based assays can elucidate the functional consequences of APE1 inhibition.
Experimental Protocol: Cell Viability and Apoptosis Assays
-
Cell Treatment: Seed cancer cells in 96-well plates and treat with a dose-range of this compound.
-
Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability using assays such as MTT or CellTiter-Glo.
-
Apoptosis Assay: Treat cells with this compound and stain with Annexin V and propidium (B1200493) iodide. Analyze by flow cytometry to quantify apoptotic and necrotic cells.
III. Visualizing the Cellular Impact of APE1 Inhibition
Diagrams are essential for conceptualizing the complex cellular processes affected by APE1 inhibitors.
A. Experimental Workflow for Target Identification
References
- 1. Architecture of The Human Ape1 Interactome Defines Novel Cancers Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. APE1/Ref-1 as an emerging therapeutic target for various human diseases: phytochemical modulation of its functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic lethal targeting of DNA double strand break repair deficient cells by human apurinic/apyrimidinic endonuclease (APE1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding APE1 cellular functions by the structural preference of exonuclease activities - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on APE1 Inhibition in Cancer Cell Lines: A Technical Guide Based on the Representative Inhibitor CRT0044876
Disclaimer: Publicly available research data specifically for "Ape1-IN-3" is limited. Therefore, this technical guide utilizes the well-characterized and potent Apurinic/Apyrimidinic Endonuclease 1 (APE1) inhibitor, CRT0044876 , as a representative compound to provide an in-depth overview of the preliminary studies of APE1 inhibition in cancer cell lines.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Core Concepts of APE1 Inhibition in Oncology
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a critical enzyme in the Base Excision Repair (BER) pathway. The BER pathway is essential for repairing DNA damage caused by oxidation and alkylation.[1] APE1's primary role in this pathway is to incise the DNA backbone at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage.[2] Beyond its function in DNA repair, APE1 also has redox activity, modulating the function of various transcription factors involved in cancer cell proliferation and survival.[3]
In many types of cancer, APE1 is overexpressed, which is associated with resistance to chemotherapy and radiation.[2] Therefore, inhibiting APE1 is a promising therapeutic strategy to enhance the efficacy of DNA-damaging cancer treatments.[1] Small molecule inhibitors of APE1, such as CRT0044876, are being investigated for their potential to sensitize cancer cells to conventional therapies.[2]
Data Presentation: In Vitro Activity of CRT0044876
The following tables summarize the quantitative data on the inhibitory activity of CRT0044876 against APE1 and its effects on cancer cell lines.
Table 1: In Vitro Inhibitory Activity of CRT0044876 against APE1 Enzymatic Functions
| Target Enzyme | Enzymatic Activity | IC50 Value | Reference |
| Human APE1 | AP Endonuclease | ~3 µM | [1][4][5] |
| Human APE1 | 3'-Phosphodiesterase | ~5 µM | [1][5] |
| Human APE1 | 3'-Phosphatase | Inhibition Observed | [1][5] |
Table 2: Effects of CRT0044876 on Cancer Cell Line Survival
| Cell Line | Cancer Type | Experimental Condition | Effect | Reference |
| HCT116 | Colon Carcinoma | Treatment with CRT0044876 | Dose-dependent decrease in clonogenic survival, enhanced at acidic pH (6.2) | [6] |
| U251 | Glioblastoma | Treatment with CRT0044876 | Inhibition of cell proliferation at acidic pH | [6] |
| HT1080 | Fibrosarcoma | Combination with hmdUrd | Potentiation of cytotoxicity | [7] |
| Melanoma Cell Lines | Melanoma | Combination with MMS or Temozolomide | Potentiation of cytotoxicity | [1] |
| Glioma Cell Lines | Glioma | Combination with MMS or Temozolomide | Potentiation of cytotoxicity | [1] |
| HeLa | Cervical Cancer | Inhibition of APE1 in whole cell extract | Inhibition of AP site cleavage | [4] |
Signaling Pathways and Mechanism of Action
CRT0044876 functions as a specific inhibitor of the exonuclease III family of AP endonucleases, which includes human APE1.[4][8] In silico modeling suggests that CRT0044876 binds to the active site of APE1, thereby blocking its DNA repair functions.[2][9]
The primary mechanism of action of CRT0044876 in cancer cells involves the inhibition of the Base Excision Repair (BER) pathway. This leads to an accumulation of unrepaired AP sites within the genome, especially when cancer cells are concurrently treated with DNA damaging agents like alkylating agents (e.g., temozolomide, MMS) or exposed to oxidative stress.[2] This accumulation of DNA damage can trigger downstream signaling cascades, leading to cell cycle arrest and apoptosis.[6]
Some studies suggest that the inhibition of APE1 under conditions of cellular stress, such as an acidic tumor microenvironment, can lead to the activation of stress-activated protein kinase (SAPK) pathways, including JNK and p38.[6] The activation of these pathways is often associated with the induction of apoptosis. A downstream marker of apoptosis induction is the cleavage of Poly (ADP-ribose) polymerase (PARP), a process mediated by activated caspases.[10][11]
Caption: Base Excision Repair Pathway and Inhibition by CRT0044876.
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of CRT0044876 are provided below.
APE1 AP Site Cleavage Assay
This assay measures the ability of APE1 to cleave a DNA substrate containing an AP site and is used to determine the inhibitory activity of compounds like CRT0044876.
Materials:
-
Purified recombinant human APE1 protein.
-
Radiolabeled double-stranded oligonucleotide substrate containing a centrally located AP site.
-
BER reaction buffer: 40 mM HEPES–KOH (pH 7.8), 5 mM MgCl2, 0.5 mM DTT, 0.1 mM EDTA.
-
CRT0044876 or other test inhibitors at various concentrations.
-
Stop buffer: 50% glycerol, 10 mM Tris–HCl, 1 mM EDTA, 0.1% bromophenol blue, 0.1% Xylene cyanol.
-
15% TBE Criterion™ Pre-Cast Gel (or equivalent).
-
PhosphorImager for visualization and quantification.
Protocol:
-
Prepare the reaction mixture in a total volume of 10 µl, containing BER buffer, 3.3 nM of purified APE1, and 0.75 ng of the radiolabeled AP site oligonucleotide substrate.
-
For inhibitor studies, pre-incubate APE1 with varying concentrations of CRT0044876 (e.g., 0.1 to 100 µM) for 10 minutes at 37°C before adding the substrate.
-
Initiate the reaction by adding the substrate and incubate at 37°C for 1 hour.
-
Stop the reaction by adding 1 µl of stop buffer and denature the sample by heating at 90–100°C for 2 minutes.
-
Separate the reaction products (cleaved and uncleaved substrate) by electrophoresis on a 15% TBE denaturing polyacrylamide gel at a constant current of 30 mA for 30 minutes.
-
Visualize the radiolabeled DNA bands using a PhosphorImager.
-
Quantify the band intensities to determine the percentage of APE1 activity inhibition. IC50 values are calculated as the concentration of the inhibitor that reduces APE1 activity by 50%.[12]
APE1 3'-Phosphodiesterase Activity Assay
This assay assesses the ability of APE1 to remove 3'-phosphoglycolate (3'-PG), a type of DNA damage, and can be used to test the inhibitory effect of compounds on this specific APE1 function.
Materials:
-
Purified recombinant human APE1 protein.
-
Oligonucleotide duplex substrate containing a 3'-PG lesion.
-
Reaction buffer: 50 mM HEPES–KOH (pH 7.8), 50 mM KCl, 10 mM MgCl2, 0.5 mM EDTA, 1.5 mM DTT, 8.5% glycerol, 2 mM ATP, and 50 µg/ml BSA.
-
CRT0044876 at various concentrations.
-
Formamide (B127407) loading dye: 95% formamide, 0.02% Xylene cyanol, and 0.02% bromophenol blue.
-
20% denaturing polyacrylamide gel.
-
PhosphorImager.
Protocol:
-
Pre-incubate 150 fmol of APE1 with varying concentrations of CRT0044876 (e.g., 0–10 µM) for 10 minutes on ice.
-
Add 300 fmol of the 3'-PG containing duplex oligonucleotide substrate to the reaction mixture (final volume of 20 µl).
-
Incubate the reactions for 10 minutes at 30°C.
-
Stop the reaction by adding 20 µl of formamide loading dye and heat the samples to 95°C for 3 minutes.
-
Analyze the products by electrophoresis on a 20% denaturing polyacrylamide gel.
-
Visualize and quantify the results using a PhosphorImager to determine the IC50 of the inhibitor.
Clonogenic Survival Assay
This assay measures the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent, providing an assessment of long-term cell survival.
Materials:
-
Cancer cell lines (e.g., HCT116, U251).
-
Complete cell culture medium.
-
6-well plates.
-
CRT0044876 and/or other cytotoxic agents (e.g., H2O2).
-
Fixation solution: 6.0% (v/v) glutaraldehyde (B144438).
-
Staining solution: 0.5% (w/v) crystal violet.
-
Stereomicroscope for colony counting.
Protocol:
-
Seed the cells in 6-well plates at a low density (e.g., 200-1000 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of CRT0044876, alone or in combination with another agent, for a specified duration (e.g., 24-48 hours).
-
Remove the treatment medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies with 6.0% glutaraldehyde and then stain with 0.5% crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Caption: Experimental Workflow for APE1 AP Site Cleavage Assay.
AP Site Determination in Genomic DNA
This method is used to quantify the number of AP sites in the genomic DNA of cells, which is expected to increase upon treatment with an APE1 inhibitor in combination with a DNA damaging agent.
Materials:
-
Aldehyde Reactive Probe (ARP) assay kit.
-
Genomic DNA isolated from treated and untreated cells.
-
Standard laboratory equipment for DNA quantification and analysis.
Protocol:
-
Isolate genomic DNA from cancer cells that have been treated with CRT0044876 and/or a DNA damaging agent.
-
Follow the protocol provided by the manufacturer of the ARP assay kit. This typically involves:
-
Reacting the ARP reagent with the aldehyde group present at the open-ring structure of an AP site.
-
Quantifying the number of ARP-labeled sites, often through a colorimetric or fluorometric method.
-
-
Compare the number of AP sites in the DNA from treated cells to that of untreated control cells.
General Western Blot Protocol
Western blotting can be used to analyze the expression levels of APE1 and downstream signaling proteins, such as phosphorylated JNK/p38 and cleaved PARP, in response to treatment with an APE1 inhibitor.
Materials:
-
Cell lysates from treated and untreated cells.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for the proteins of interest (e.g., anti-APE1, anti-phospho-JNK, anti-cleaved PARP).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Prepare cell lysates from cells treated with CRT0044876.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine changes in protein expression or phosphorylation status.
Conclusion
The APE1 inhibitor CRT0044876 demonstrates significant potential as an anti-cancer agent, primarily by sensitizing cancer cells to DNA-damaging therapies. Its mechanism of action through the inhibition of the Base Excision Repair pathway is well-supported by in vitro enzymatic and cellular assays. The experimental protocols detailed in this guide provide a framework for the further investigation of APE1 inhibitors in cancer research. While specific data for "this compound" remains elusive, the comprehensive studies on CRT0044876 offer valuable insights into the therapeutic strategy of targeting APE1 in oncology. Further research is warranted to explore the full potential of this class of inhibitors in preclinical and clinical settings.
References
- 1. Development and evaluation of human AP endonuclease inhibitors in melanoma and glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of a small molecule inhibitor of DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Activation of the p38 Mitogen-Activated Protein Kinase Pathway Arrests Cell Cycle Progression and Differentiation of Immature Thymocytes in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of Ape1-IN-3 for Apurinic/Apyrimidinic Endonuclease 1 (APE1): A Technical Guide
Abstract
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as APEX1, is a critical enzyme in the DNA base excision repair (BER) pathway and a key regulator of gene expression through its redox signaling function.[1][2] Its central role in maintaining genomic integrity and influencing cellular stress responses makes it an attractive target for therapeutic intervention, particularly in oncology.[2][3] Ape1-IN-3, also known as APE1 Inhibitor III or Compound 3, is a small molecule developed to inhibit the endonuclease activity of APE1.[4] This technical guide provides a comprehensive analysis of the specificity of this compound for APE1. It consolidates quantitative data on its inhibitory potency, details the experimental protocols used for its validation, and critically evaluates evidence regarding its off-target effects. While in vitro assays demonstrate potent inhibition of APE1, cellular studies using knockout models raise significant concerns about the inhibitor's specificity, suggesting that its cellular effects may be mediated by interactions with targets other than APE1.[4]
The Multifunctional Role of APE1
APE1 is an essential protein with at least two major, independent functions crucial for cell survival and homeostasis.[1][5]
2.1 Function in Base Excision Repair (BER) APE1 is the primary enzyme responsible for recognizing and cleaving the phosphodiester backbone at apurinic/apyrimidinic (AP) sites in DNA, which are common forms of DNA damage.[3][6] This AP endonuclease activity creates a 3'-hydroxyl (3'-OH) terminus and a 5'-deoxyribose-5-phosphate (5'-dRP) moiety, a critical step that prepares the DNA for subsequent synthesis and ligation to complete the repair process.[4] Beyond its endonuclease function, APE1 also possesses 3'–5' exonuclease activity to remove blocking groups from the 3' end of DNA strands, further highlighting its role as a versatile DNA repair enzyme.[6][7]
2.2 Function in Redox Signaling APE1 acts as a redox co-activator for numerous transcription factors involved in cancer promotion, proliferation, and stress responses.[5][8] Through a redox-dependent mechanism, APE1 maintains critical cysteine residues in these factors in a reduced state, which is essential for their DNA binding and transcriptional activity. Key transcription factors modulated by APE1 include AP-1, NF-κB, p53, and Hypoxia-Inducible Factor-1α (HIF-1α).[4][5]
Quantitative Assessment of this compound Potency
The inhibitory activity of this compound against APE1 has been quantified using various biochemical and cell-based assays. The resulting half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency, although these values vary depending on the assay format.
| Assay Type | Target | IC₅₀ Value | Source |
| Fluorescence-based HTS Assay | Recombinant APE1 | 2.0 µM | [9] |
| Radiotracer Incision Assay | Recombinant APE1 | 12.0 µM | [9] |
| Cell Extract Activity Assay | APE1 in HEK293T & HeLa Extracts | 600 nM | [9] |
Experimental Protocols for Specificity Determination
A multi-step approach is required to rigorously evaluate the specificity of an inhibitor like this compound. This process begins with cell-free enzymatic assays and progresses to more complex cell-based models to distinguish on-target from off-target effects.
4.1 In Vitro Enzymatic Assays
These assays utilize purified, recombinant APE1 protein to directly measure the inhibitor's effect on its enzymatic activity.
-
4.1.1 Radiotracer Incision Assay:
-
Principle: This assay directly measures the cleavage of a DNA substrate by APE1.
-
Methodology: A synthetic DNA oligonucleotide containing a single AP site is radiolabeled, typically at the 5' end with ³²P. The labeled substrate is incubated with recombinant APE1 in the presence of varying concentrations of this compound or a vehicle control (DMSO). The reaction is stopped, and the DNA is denatured and resolved on a denaturing polyacrylamide gel. The intact substrate is separated from the smaller, cleaved product. The gel is then exposed to a phosphor screen, and the amount of product formation is quantified to determine the level of inhibition and calculate an IC₅₀ value.[10]
-
-
4.1.2 Fluorescence-Based High-Throughput Screening (HTS) Assay:
-
Principle: This method is adapted for high-throughput screening and uses a change in fluorescence to report on APE1 activity.
-
Methodology: A specialized DNA oligonucleotide substrate is used, which contains an AP site and is dual-labeled with a fluorophore and a quencher. In its intact state, the proximity of the quencher dampens the fluorophore's signal. Upon cleavage by APE1, the fragment containing the fluorophore is released from the fragment with the quencher, leading to a measurable increase in fluorescence. The assay is performed in multi-well plates (e.g., 1536-well) with varying inhibitor concentrations, and fluorescence is read over time to determine the reaction rate and inhibitory potency.[10]
-
4.2 Cell-Based Assays
These assays assess the inhibitor's activity in a more biologically relevant context, first using cell extracts and then in live cells.
-
4.2.1 Inhibition in Cellular Extracts:
-
Principle: This assay confirms that the inhibitor can access and inactivate APE1 within a complex mixture of cellular proteins.
-
Methodology: Whole-cell protein extracts are prepared from cell lines such as HEK293T or HeLa. The extract is used as the source of APE1 enzyme in an incision assay (either radiolabeled or fluorescence-based) as described above. This helps to confirm the inhibitor's activity against the native, endogenously expressed enzyme.[9][10]
-
-
4.2.2 Cell Viability and Sensitization Assays:
-
Principle: These assays measure the functional consequence of APE1 inhibition in living cells, either as direct toxicity or as sensitization to DNA-damaging agents.
-
Methodology: Cell viability is measured using a method like the MTT assay. To test for direct toxicity, cells are treated with a dose range of this compound for a set period (e.g., 24-72 hours). To test for chemosensitization, cells are co-treated with a sub-lethal dose of a DNA alkylating agent like methyl methanesulfonate (B1217627) (MMS) and the inhibitor. A specific inhibitor of APE1 is expected to potentiate the cytotoxicity of MMS.[4][11]
-
Evidence of Significant Off-Target Effects
While initial assays showed promise, critical experiments using genetically engineered cell lines lacking the APE1 protein (APEX1 knockout, or KO) have revealed significant off-target effects for this compound (Compound 3).[4][11]
The definitive test for an inhibitor's specificity is to apply it to cells that do not express its target. If the inhibitor's effects are solely due to its on-target action, the knockout cells should be resistant to it. However, studies on both mouse (CH12F3) and human (HEK293 FT) APEX1-KO cell lines demonstrated that they retained equal, or in some cases, greater sensitivity to the direct killing effects of this compound compared to their wild-type counterparts.[4][11] This finding strongly indicates that the inhibitor's cytotoxicity is not primarily mediated by the inhibition of APE1 and must arise from interactions with one or more other cellular targets.
| Cell Line | Genotype | Treatment | Outcome | Source |
| CH12F3 | APEX1⁺ (Wild-Type) | This compound | Dose-dependent cell killing | [4][11] |
| CH12F3 | APEX1-KO (Knockout) | This compound | Even greater sensitivity to cell killing than wild-type | [4][11] |
| HEK293 FT | APEX1⁺ (Wild-Type) | This compound | Dose-dependent cell killing | [4][11] |
| HEK293 FT | APEX1-KO (Knockout) | This compound | Equal sensitivity to cell killing as wild-type | [4][11] |
Conclusion
The evaluation of this compound reveals a complex specificity profile. On one hand, biochemical and cell extract assays confirm that it is a potent inhibitor of the APE1 endonuclease activity, with IC₅₀ values in the nanomolar to low-micromolar range. On the other hand, definitive cellular experiments using APEX1 knockout cell lines demonstrate that the cytotoxic effects of this compound are independent of the presence of APE1.[4]
For researchers, scientists, and drug development professionals, this serves as a critical case study. While this compound may be a useful tool for studying APE1 in purified systems, its utility in cellular contexts is limited by a lack of specificity. The observed off-target effects mean that cellular phenotypes, particularly cell death, cannot be confidently attributed to APE1 inhibition alone. Future work with this and similar compounds should employ more specific endpoints than cell survival, such as direct measurement of genomic AP site accumulation, to better establish a link between target engagement and a functional outcome.
References
- 1. Understanding different functions of mammalian AP endonuclease (APE1) as a promising tool for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Many Functions of APE1/Ref-1: Not Only a DNA Repair Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APE1: A skilled nucleic acid surgeon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APE1 Inhibitor III The APE1 Inhibitor III controls the biological activity of APE1. This small molecule/inhibitor is primarily used for Cell Structure applications. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Identification and Characterization of Inhibitors of Human Apurinic/apyrimidinic Endonuclease APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knockout and Inhibition of Ape1: Roles of Ape1 in Base Excision DNA Repair and Modulation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Ape1-IN-3: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox factor-1 (Ref-1), is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing apurinic/apyrimidinic (AP) sites in DNA.[1][2][3] These sites are common forms of DNA damage that can arise from spontaneous base loss or as intermediates in the repair of oxidized or alkylated bases.[2][3] Beyond its role in DNA repair, APE1 also functions as a redox signaling protein, modulating the activity of numerous transcription factors involved in cancer progression and other diseases.[1][4][5] Given its central role in cell survival and DNA repair, APE1 has emerged as a promising therapeutic target in oncology.[1][6]
Ape1-IN-3, systematically named N-(3-(1,3-Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide, is a potent and competitive inhibitor of the endonuclease activity of APE1. By blocking the incision of AP sites, this compound leads to the accumulation of these cytotoxic lesions, which can stall DNA replication and transcription, ultimately inducing cell death.[1] This mechanism of action makes this compound a valuable tool for studying the cellular consequences of APE1 inhibition and for sensitizing cancer cells to DNA-damaging agents, such as temozolomide (B1682018) (TMZ) and methyl methanesulfonate (B1217627) (MMS).[6][7]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing cell viability, apoptosis, and DNA damage.
Mechanism of Action: Inhibition of Base Excision Repair
This compound specifically targets the endonuclease function of APE1 within the BER pathway. The diagram below illustrates the central role of APE1 in repairing AP sites and how this compound disrupts this process.
Quantitative Data
The inhibitory activity of this compound and its effect on cell viability can vary depending on the cell line and assay conditions. The following table summarizes key quantitative data reported for APE1 inhibitors.
| Inhibitor | Target | Assay Type | Cell Line | IC50 / EC50 | Reference |
| This compound | APE1 Endonuclease | Fluorescence HTS | - | 2.0 µM | [8] |
| This compound | APE1 Endonuclease | Radiotracer Incision | - | 12.0 µM | [8] |
| This compound | APE1 Endonuclease | Cell Extract Activity | HEK293T, HeLa | 0.6 µM | [8] |
| Inhibitor-1 | APE1 Endonuclease | Biochemical | - | 11.6 µM | [8] |
| Inhibitor-2 | APE1 Endonuclease | Biochemical | - | 4.0 µM | [8] |
| Myricetin (Inhibitor-3) | APE1 Endonuclease | Biochemical | - | 0.32 µM | [8] |
| AR03 | APE1 Endonuclease | HTS Assay | - | <10 µM | [9] |
| Fiduxosin | APE1/NPM1 Interaction | MTS Assay | HeLa | >50 µM | [10] |
| Spiclomazine | APE1/NPM1 Interaction | MTS Assay | HeLa | >50 µM | [10] |
| SB 206553 | APE1/NPM1 Interaction | MTS Assay | HeLa | ~40 µM | [10] |
Experimental Protocols
The following protocols provide a general framework for experiments using this compound. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental goals.
Experimental Workflow
The general workflow for a cell-based experiment with this compound involves cell culture, treatment with the inhibitor (alone or in combination with a DNA-damaging agent), and subsequent analysis of cellular endpoints.
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol is used to assess the effect of this compound on cell proliferation and cytotoxicity, often in combination with a DNA-damaging agent to evaluate sensitization.
Materials:
-
Cell line of interest (e.g., HeLa, SF767, T98G)
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
DNA-damaging agent (e.g., Temozolomide, MMS) (optional)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test is 0.1 µM to 50 µM.
-
For combination studies, treat cells with a fixed concentration of a DNA-damaging agent (e.g., 100 µM TMZ) with or without varying concentrations of this compound.[6]
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Remove the old medium and add 100 µL of the treatment medium to each well.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Assay:
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value of this compound.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis following treatment with this compound.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1-5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.[11]
-
Treat cells with the desired concentration of this compound (and/or a DNA-damaging agent) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
-
Data Analysis:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blot for DNA Damage Marker (γH2AX)
This protocol detects the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks (DSBs), which can be an indirect consequence of APE1 inhibition.[2]
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-γH2AX (phospho S139), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the previous protocols. A time course experiment (e.g., 6, 12, 24 hours) is recommended.
-
Protein Extraction:
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-γH2AX antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL reagent.
-
-
Detection: Capture the chemiluminescent signal using an imaging system.
-
Analysis:
-
Strip the membrane and re-probe with an anti-β-actin antibody for a loading control.
-
Quantify the band intensities using image analysis software and normalize the γH2AX signal to the loading control. An increase in the γH2AX signal indicates an accumulation of DNA double-strand breaks.[4]
-
References
- 1. APE1/REF-1 down-regulation enhances the cytotoxic effects of temozolomide in a resistant glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apurinic/Apyrimidinic Endonuclease 1 Upregulation Reduces Oxidative DNA Damage and Protects Hippocampal Neurons from Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting Two Decades of Research Focused on Targeting APE1 for Cancer Therapy: The Pros and Cons [mdpi.com]
- 4. APE1 promotes non-homologous end joining by initiating DNA double-strand break formation and decreasing ubiquitination of artemis following oxidative genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ape1 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. A Review of Approaches to Potentiate the Activity of Temozolomide against Glioblastoma to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic lethal targeting of DNA double strand break repair deficient cells by human apurinic/apyrimidinic endonuclease (APE1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Small-Molecule Inhibitor of Apurinic/Apyrimidinic Endonuclease 1 Blocks Proliferation and Reduces Viability of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of the apurinic/apyrimidinic endonuclease 1 (APE1)/nucleophosmin (NPM1) interaction that display anti-tumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for Ape1-IN-3 in DNA Repair Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Ape1-IN--3, a potent inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1), in both in vitro and cell-based DNA repair assays. APE1 is a critical enzyme in the base excision repair (BER) pathway, responsible for incising the DNA backbone at abasic sites, which are common forms of DNA damage. Inhibition of APE1 can sensitize cancer cells to DNA-damaging agents, making Ape1-IN-3 a valuable tool for research and drug development.
Introduction to this compound
This compound (also known as APE1 Inhibitor III or Compound 3) is a cell-permeable small molecule that acts as a competitive inhibitor targeting the active site of APE1.[1] By blocking the endonuclease activity of APE1, this compound prevents the repair of abasic sites, leading to their accumulation and subsequent cytotoxicity, particularly in combination with DNA alkylating agents.[1] It has demonstrated efficacy in both biochemical and cellular assays.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) for this compound against APE1 activity in various assay formats.
| Assay Type | System | IC50 Value |
| Fluorescence-based High-Throughput Screen (HTS) | Purified APE1 enzyme | 2.0 µM |
| Radiotracer Incision Assay | Purified APE1 enzyme | 12.0 µM |
| AP Endonuclease Assay | HEK293T and HeLa cell extracts | 600 nM |
Note on Potential Off-Target Effects: It is crucial to note that studies using APE1 knockout cell lines have suggested that this compound may exhibit off-target effects.[2] Researchers should include appropriate controls, such as knockout/knockdown cell lines or structurally unrelated APE1 inhibitors, to validate that the observed effects are APE1-dependent.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Base Excision Repair (BER) pathway, the point of inhibition by this compound, and a general workflow for an in vitro DNA repair assay.
References
- 1. APE1 Inhibitor III The APE1 Inhibitor III controls the biological activity of APE1. This small molecule/inhibitor is primarily used for Cell Structure applications. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Knockout and Inhibition of Ape1: Roles of Ape1 in Base Excision DNA Repair and Modulation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of Ape1-IN-3 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a critical multifunctional enzyme in cellular processes. It plays a central role in the base excision repair (BER) pathway, where it incises the phosphodiester backbone at apurinic/apyrimidinic (AP) sites in DNA.[1][2] Beyond its DNA repair function, APE1 also acts as a redox signaling factor, modulating the activity of numerous transcription factors involved in cancer progression and other diseases.[2] This dual functionality makes APE1 a compelling target for therapeutic intervention.
Ape1-IN-3, also commercially known as APE1 Inhibitor III, is a cell-permeable benzothiazolyltetrahydrothienopyridine compound that acts as a potent and competitive inhibitor of APE1's endonuclease activity.[3][4] It targets the active site of the enzyme, thereby blocking the repair of AP sites and sensitizing cancer cells to DNA-damaging agents.[3][4] These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound for various in vitro studies.
Quantitative Data Summary
The optimal concentration of this compound for in vitro studies is highly dependent on the specific assay system and biological context. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the effective concentration range. Below is a summary of reported IC50 values for this compound in various assays.
| Assay Type | System | IC50 Value | Reference |
| Fluorescence-Based HTS Assay | Purified APE1 Enzyme | 2.0 µM | [3][4] |
| Radiotracer Incision Assay | Purified APE1 Enzyme | 12.0 µM | [3][4] |
| AP Site Incision Assay | HeLa Cell Extracts | 600 nM | [3][4] |
| Cell Viability Assay (Cytotoxicity) | HeLa Cells | ~15 µM | [5] |
| Chemosensitization (with MMS) | HeLa Cells | ~5 µM | [5] |
| Chemosensitization (with TMZ) | HeLa Cells | ~10 µM | [5] |
Note: These values should be used as a starting point for optimization in your specific experimental setup.
Signaling Pathways and Experimental Workflows
APE1-Mediated Base Excision Repair Pathway
APE1 is a central enzyme in the Base Excision Repair (BER) pathway, which is responsible for repairing single-base DNA lesions. The following diagram illustrates the canonical BER pathway and the point of inhibition by this compound.
Experimental Workflow for Determining Optimal this compound Concentration
The following workflow outlines the steps to determine the optimal concentration of this compound for a cell-based assay.
Experimental Protocols
APE1 Endonuclease Activity Assay (Fluorescence-Based)
This protocol is adapted from high-throughput screening assays used to identify APE1 inhibitors.
Materials:
-
Purified recombinant human APE1 enzyme
-
Fluorescently labeled oligonucleotide substrate containing a single AP site (e.g., 5'-FAM/3'-Dabcyl labeled)
-
This compound (APE1 Inhibitor III)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 0.1 mg/mL BSA, 5 mM MgCl2
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a DMSO-only control.
-
Enzyme and Inhibitor Pre-incubation: In each well of the 96-well plate, add a constant amount of APE1 enzyme (e.g., 50-100 pM final concentration) and the various concentrations of this compound. The final volume should be half of the total reaction volume.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorescently labeled AP-DNA substrate to each well to initiate the reaction. The final substrate concentration should be at or below its Km for APE1.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based AP Site Accumulation Assay
This protocol measures the ability of this compound to inhibit the repair of AP sites in living cells.
Materials:
-
HeLa cells (or other relevant cell line)
-
Complete cell culture medium
-
This compound
-
DNA-damaging agent that generates AP sites (e.g., Methyl methanesulfonate (B1217627) - MMS)
-
AP site quantification kit (e.g., colorimetric or fluorescent)
-
Cell lysis buffer
-
DNA purification kit
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 20 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Induce DNA Damage: Add a low, non-toxic concentration of MMS (e.g., 100-200 µM) to the media and incubate for a short period (e.g., 30-60 minutes) to induce the formation of AP sites.
-
Cell Harvest and Lysis: Wash the cells with PBS, then harvest and lyse them according to the AP site quantification kit protocol.
-
DNA Isolation: Purify genomic DNA from the cell lysates.
-
AP Site Quantification: Quantify the number of AP sites in the purified DNA using the chosen kit.
-
Data Analysis: Plot the number of AP sites against the concentration of this compound to determine the dose-dependent increase in AP site accumulation.
Chemosensitization Assay (Cell Viability)
This protocol assesses the ability of this compound to enhance the cytotoxicity of a DNA-damaging chemotherapeutic agent.
Materials:
-
Cancer cell line of interest (e.g., glioblastoma, ovarian)
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Temozolomide - TMZ or MMS)
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
96-well clear or opaque plates (depending on the viability assay)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Co-treatment: Treat the cells with a matrix of concentrations of both this compound and the chemotherapeutic agent. This should include:
-
Cells treated with this compound alone.
-
Cells treated with the chemotherapeutic agent alone.
-
Cells co-treated with various concentrations of both agents.
-
Untreated and vehicle (DMSO) control cells.
-
-
Incubation: Incubate the cells for a period relevant to the cell cycle and drug mechanism of action (e.g., 48-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the untreated control. Plot cell viability against the drug concentrations. The synergistic effect can be quantified using methods such as the Chou-Talalay method to calculate a combination index (CI). A CI value less than 1 indicates synergy. The optimal concentration of this compound will be the one that provides the most significant synergistic effect at a clinically relevant concentration of the chemotherapeutic agent.
Conclusion
This compound is a valuable tool for studying the roles of APE1 in DNA repair and redox signaling. The optimal concentration for in vitro use typically ranges from the high nanomolar to the low micromolar range, depending on the specific application. It is imperative for researchers to empirically determine the optimal concentration for their particular cell type and assay conditions, using the protocols and data presented here as a guide. Careful optimization will ensure robust and reproducible results in elucidating the therapeutic potential of APE1 inhibition.
References
- 1. AP endonuclease - Wikipedia [en.wikipedia.org]
- 2. Ape1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. APE1 Inhibitor III - CAS 524708-03-0 - Calbiochem | 262017 [merckmillipore.com]
- 4. APE1 Inhibitor III The APE1 Inhibitor III controls the biological activity of APE1. This small molecule/inhibitor is primarily used for Cell Structure applications. | 524708-03-0 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
Ape1-IN-3: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA damage caused by oxidative stress and alkylating agents.[1][2][3] APE1 also functions as a redox regulator of numerous transcription factors involved in cancer progression, such as AP-1, NF-κB, and HIF-1α.[4][5] Its dual roles in promoting cancer cell survival and resistance to therapy make it a compelling target for cancer drug development.[5][6] Ape1-IN-3, also known as APE1 Inhibitor III, is a cell-permeable small molecule that acts as a potent and competitive inhibitor of APE1's endonuclease activity.[7][8] This document provides detailed application notes and experimental protocols for the use of this compound in research settings.
Supplier and Purchasing Information
This compound (CAS 524708-03-0) is available from several suppliers under the name APE1 Inhibitor III.[1][7] Below is a summary of purchasing information from prominent vendors. Pricing is subject to change and should be verified on the supplier's website.
| Supplier | Product Name | Catalog Number | Available Quantities | Price (USD) |
| Merck (MilliporeSigma/Calbiochem) | APE1 Inhibitor III | 262017 | 10 mg | ~$160 |
| Fisher Scientific | MilliporeSigma™ Calbiochem™ APE1 Inhibitor III | 26201710MG | 10 mg | ~$170 |
| MedChemExpress | This compound (Compound 1) | HY-136731 | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | ~$90 (5mg) |
| Axon Medchem | APE1 Inhibitor III | 2137 | 10 mg, 50 mg | ~$121 (10mg) |
Physicochemical and Handling Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁N₃OS₂ | [7] |
| Molecular Weight | 371.52 g/mol | [7] |
| Appearance | Yellow to brown solid | [7] |
| Solubility | Soluble in DMSO (e.g., 2.5 mg/mL) | [7] |
| Cell Permeability | Yes | [8] |
| Storage | Store at 2-8°C, protect from light. Stock solutions in DMSO can be stored at -20°C for up to 6 months. | [7][8] |
Mechanism of Action and Biological Activity
This compound is a competitive inhibitor that targets the active site of APE1, blocking its endonuclease function.[7] This inhibition leads to an accumulation of apurinic/apyrimidinic (AP) sites in the genome, which are cytotoxic if left unrepaired.[8] By inhibiting the BER pathway, this compound sensitizes cancer cells to DNA-damaging agents, such as alkylating agents (e.g., methyl methanesulfonate (B1217627) (MMS), temozolomide) and radiation.[6][8]
Key IC₅₀ Values:
-
Fluorescence-based HTS assay: 2.0 µM[8]
-
Radiotracer incision assay: 12.0 µM[8]
-
HeLa cell extract: 600 nM[8]
Signaling Pathways Involving APE1
APE1 plays a central role in two major cellular pathways: the Base Excision Repair (BER) pathway and redox-mediated transcriptional regulation.
Base Excision Repair (BER) Pathway
APE1 Redox Signaling Pathway
Experimental Protocols
The following protocols are generalized from published studies and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay) to Assess Chemosensitization
This protocol determines the ability of this compound to enhance the cytotoxicity of a DNA-damaging agent like methyl methanesulfonate (MMS).
Materials:
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Methyl methanesulfonate (MMS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan (B1609692) crystals)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to attach overnight.[9]
-
Treatment:
-
Prepare serial dilutions of this compound and MMS in culture medium.
-
Treat cells with:
-
Vehicle control (DMSO)
-
This compound alone (at various concentrations)
-
MMS alone (at various concentrations)
-
Combination of a fixed, non-toxic concentration of this compound with a range of MMS concentrations.
-
-
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator.[9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot dose-response curves and determine IC₅₀ values to assess the potentiation effect.
Protocol 2: In Vitro APE1 Endonuclease Activity Assay
This assay measures the ability of this compound to inhibit the cleavage of an AP site-containing oligonucleotide by purified APE1 enzyme.
Materials:
-
Recombinant human APE1 protein
-
Fluorescently labeled oligonucleotide substrate containing a single abasic site (e.g., 5'-[FAM]-oligo-AP site-[TAMRA]-3')
-
This compound
-
APE1 reaction buffer (e.g., 50 mM HEPES-KOH pH 7.8, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)[10]
-
Formamide (B127407) loading dye
-
Denaturing polyacrylamide gel (e.g., 20% TBE-Urea)
-
Fluorescence imager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, pre-incubate purified APE1 protein with varying concentrations of this compound (or vehicle control) in APE1 reaction buffer for 10 minutes on ice.[10]
-
Initiate Reaction: Add the AP site-containing oligonucleotide substrate to each reaction mixture.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 10-30 minutes).[10]
-
Stop Reaction: Terminate the reactions by adding an equal volume of formamide loading dye and heating at 95°C for 5 minutes.[10]
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Imaging and Analysis: Visualize the gel using a fluorescence imager. The cleaved product will be a smaller, faster-migrating fluorescent band. Quantify the band intensities to determine the percentage of inhibition at each this compound concentration and calculate the IC₅₀ value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound as a chemosensitizing agent.
References
- 1. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of the DNA repair and redox signaling protein Ape1/Ref-1 blocks ovarian cancer cell and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | APE1/Ref-1 Role in Inflammation and Immune Response [frontiersin.org]
- 5. The DNA base excision repair protein Ape1/Ref-1 as a therapeutic and chemopreventive target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Repair and Cancer Therapy: Targeting APE1/Ref-1 Using Dietary Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
Ape1-IN-3: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, these detailed application notes provide comprehensive guidance on the solubility, preparation, and experimental use of Ape1-IN-3, a potent inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1).
Apurinic/apyrimidinic endonuclease 1 (APE1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA lesions caused by oxidative stress and alkylating agents.[1][2][3][4][5][6][7] Its inhibition is a promising strategy for sensitizing cancer cells to chemotherapy. This compound has been identified as an inhibitor of APE1 and is a valuable tool for studying the effects of APE1 inhibition in various experimental models.
Data Presentation: Solubility and Stability
Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible experimental results. The following table summarizes the known solubility and stability data for this compound.
| Parameter | Solvent | Concentration | Notes | Storage of Stock Solution |
| Solubility | DMSO | 2.5 mg/mL | - | Store at -20°C for up to 6 months. |
| DMSO | 10 mg/mL | Requires sonication and warming to 60°C. Use freshly opened DMSO as it is hygroscopic. | Store at -80°C for up to 6 months, or at -20°C for up to 1 month. | |
| Stability | Powder | - | - | Store at -20°C for 3 years, or at 4°C for 2 years. |
Signaling Pathway: Base Excision Repair
This compound exerts its effects by inhibiting the endonuclease activity of APE1 within the Base Excision Repair (BER) pathway. The following diagram illustrates the key steps of the BER pathway and the point of inhibition by this compound.
Caption: Base Excision Repair (BER) pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol details the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)
-
Water bath (optional, for warming)
Procedure:
-
Determine the required concentration: Based on the solubility data, decide on the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 371.53 g/mol .
-
Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve the compound:
-
For lower concentrations (e.g., 2.5 mg/mL), vortex the solution until the powder is completely dissolved.
-
For higher concentrations (e.g., 10 mg/mL), vortex the solution and then sonicate for 10-15 minutes. Gentle warming in a water bath (up to 60°C) can also aid dissolution.[8] Ensure the solution is clear before use.
-
-
Aliquot and store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as per the stability data table.
Protocol 2: In Vitro APE1 Endonuclease Activity Assay (Gel-Based)
This protocol describes a gel-based assay to measure the inhibitory effect of this compound on the endonuclease activity of purified APE1 protein. This method is adapted from established protocols for APE1 inhibitors.[9]
Materials:
-
Purified recombinant human APE1 protein
-
This compound stock solution (in DMSO)
-
Fluorescently labeled DNA substrate containing a single abasic (AP) site (e.g., HEX-labeled)
-
Assay Buffer (50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM MgCl₂, 2 mM DTT)
-
Formamide stop solution (95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel (e.g., 15% with 7 M urea)
-
TBE buffer
-
Fluorescence gel scanner
Experimental Workflow:
Caption: Workflow for an in vitro APE1 endonuclease activity assay.
Procedure:
-
Prepare inhibitor dilutions: Prepare a serial dilution of the this compound stock solution in the Assay Buffer. Also, prepare a DMSO-only control.
-
Set up the reaction: In a microcentrifuge tube, combine the Assay Buffer, purified APE1 enzyme (e.g., 0.175 nM final concentration), and the desired concentration of this compound or DMSO control.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the fluorescently labeled AP-DNA substrate (e.g., 25 nM final concentration) to each reaction tube and mix gently.
-
Incubation: Incubate the reactions at 37°C for 15 minutes.
-
Stop the reaction: Terminate the reaction by adding an equal volume of Formamide Stop Solution.
-
Denaturation: Heat the samples at 95°C for 10 minutes to denature the DNA.
-
Gel electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis until the cleaved and uncleaved DNA fragments are well-separated.
-
Imaging and analysis: Scan the gel using a fluorescence imager. Quantify the intensity of the bands corresponding to the intact and cleaved substrate. Calculate the percentage of inhibition for each concentration of this compound.
Protocol 3: Cell-Based Assay for Potentiation of DNA Damaging Agents
This protocol outlines a method to assess the ability of this compound to potentiate the cytotoxicity of a DNA alkylating agent, such as methyl methanesulfonate (B1217627) (MMS), in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, SF767)[9]
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Methyl methanesulfonate (MMS)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound and MMS in complete cell culture medium.
-
Treat the cells with:
-
This compound alone at various concentrations.
-
MMS alone at various concentrations.
-
A combination of a fixed, non-toxic concentration of this compound with a range of MMS concentrations.
-
A vehicle control (DMSO).
-
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 24-72 hours).
-
Cell viability assessment: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values for MMS in the presence and absence of this compound. A significant decrease in the IC50 of MMS in the presence of this compound indicates potentiation.
-
Logical Relationship of Experimental Design:
Caption: Logical flow for a cell-based potentiation experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Processing oxidatively damaged bases at DNA strand breaks by APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualizing the coordination of apurinic/apyrimidinic endonuclease (APE1) and DNA polymerase β during base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APE1: A skilled nucleic acid surgeon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Roles of Ape1 Protein in the Repair of DNA Damage Induced by Ionizing Radiation or Bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockout and Inhibition of Ape1: Roles of Ape1 in Base Excision DNA Repair and Modulation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Novel Small-Molecule Inhibitor of Apurinic/Apyrimidinic Endonuclease 1 Blocks Proliferation and Reduces Viability of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Ape1 Inhibitor Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Apurinic/apyrimidinic endonuclease 1 (Ape1), also known as redox effector factor-1 (Ref-1), is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing apurinic/apyrimidinic (AP) sites in DNA.[1][2][3] These sites are common forms of DNA damage that can arise from spontaneous base loss or as intermediates in the repair of oxidized or alkylated bases.[1][2] Beyond its role in DNA repair, Ape1 also functions as a redox signaling protein, modulating the activity of various transcription factors involved in cancer cell proliferation, survival, and angiogenesis.[4][5] Due to its dual functions, Ape1 has emerged as a promising therapeutic target in oncology.[5][6] Inhibition of Ape1 can lead to the accumulation of cytotoxic AP sites and disrupt redox-dependent signaling pathways, thereby sensitizing cancer cells to chemotherapy and radiation.[2][6]
This document provides detailed protocols for assessing the cytotoxicity of a novel Ape1 inhibitor, referred to here as Ape1-IN-3. The protocols cover essential assays for determining cell viability, membrane integrity, and apoptosis induction.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
The following table presents hypothetical 50% inhibitory concentration (IC50) values for this compound after a 72-hour treatment, as would be determined by an MTT assay. These values represent the concentration of the inhibitor required to reduce the metabolic activity of the cell population by half and are indicative of its cytotoxic potency.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | 8.5 |
| A549 | Lung Cancer | 12.3 |
| MCF-7 | Breast Cancer | 15.1 |
| U-87 MG | Glioblastoma | 7.2 |
| PANC-1 | Pancreatic Cancer | 10.8 |
Table 2: Summary of Cytotoxicity Assessment Following 24-hour Treatment with this compound (10 µM)
This table summarizes representative quantitative data from various cytotoxicity assays on a hypothetical cancer cell line (e.g., HeLa) treated with 10 µM of this compound for 24 hours.
| Assay | Endpoint Measured | Result (% of Control) | Interpretation |
| MTT Assay | Metabolic Activity | 65% | Decrease in cell viability |
| LDH Release Assay | Membrane Integrity | 140% | Increase in cytotoxicity (cell lysis) |
| Annexin V/PI | Apoptosis | ||
| Early Apoptotic Cells | 25% | Induction of programmed cell death | |
| Late Apoptotic/Necrotic Cells | 15% | Progression to later stages of cell death | |
| Viable Cells | 60% |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cytotoxicity of this compound.
Cell Viability Assessment: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[7]
Materials:
-
Cancer cell lines of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[9]
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control (medium only).
-
Remove the existing medium and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[7][8]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Release Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11][12]
Materials:
-
Cells and culture reagents as in the MTT assay
-
This compound
-
96-well plates
-
LDH cytotoxicity detection kit (commercially available)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity using the following formula, including controls for spontaneous and maximum LDH release as per the kit's instructions:
-
% Cytotoxicity = (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) x 100
-
Apoptosis Assessment: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[13][15]
Materials:
-
Cells and culture reagents
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvesting. Treat the cells with desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24 hours).
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (containing floating cells). Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Wash the cells with cold PBS and resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Ape1 signaling pathways and the point of inhibition by this compound.
References
- 1. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthetic lethal targeting of DNA double strand break repair deficient cells by human apurinic/apyrimidinic endonuclease (APE1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Apurinic/Apyrimidinic Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lactate dehydrogenase cytotoxicity assay [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application of Ape1-IN-3 in Glioblastoma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apurinic/apyrimidinic endonuclease 1 (Ape1), also known as redox factor-1 (Ref-1), is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing apurinic/apyrimidinic (AP) sites in DNA.[1][2] In the context of glioblastoma (GBM), one of the most aggressive and challenging-to-treat brain tumors, Ape1 has emerged as a promising therapeutic target.[1][2] Elevated levels of Ape1 are associated with resistance to standard-of-care treatments like temozolomide (B1682018) (TMZ) and radiation therapy.[3][4] Ape1-IN-3, also known as AR03, is a novel small-molecule inhibitor of Ape1's AP endonuclease activity, which has shown potential in preclinical studies for the treatment of glioblastoma.[1][2][5]
These application notes provide a comprehensive overview of the use of this compound in glioblastoma research, including its mechanism of action, key quantitative data from in vitro studies, and detailed protocols for relevant experiments.
Mechanism of Action
This compound functions as a direct inhibitor of the AP endonuclease activity of Ape1.[1][2] In the BER pathway, Ape1 is responsible for cleaving the phosphodiester backbone adjacent to an AP site, creating a nick that allows for subsequent DNA synthesis and ligation to restore the intact DNA strand.[2] By inhibiting this crucial step, this compound leads to an accumulation of unrepaired AP sites, which can stall DNA replication and lead to the formation of cytotoxic DNA double-strand breaks, ultimately inducing apoptosis.
Furthermore, by compromising the DNA repair capacity of glioblastoma cells, this compound can potentiate the cytotoxic effects of DNA-damaging agents like temozolomide.[1] TMZ induces DNA damage, including the formation of AP sites, and the inhibition of Ape1 enhances the lethality of these lesions.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound (AR03) in glioblastoma cell lines.
Table 1: In Vitro Efficacy of this compound (AR03) in Glioblastoma SF767 Cells
| Parameter | Value | Cell Line | Reference |
| IC50 (Ape1 Inhibition) | < 10 µM | Purified human Ape1 | [6] |
| LD50 (Cell Viability) | ~1 µM | SF767 | [2] |
Table 2: Potentiation of Temozolomide (TMZ) Cytotoxicity by this compound (AR03) in Glioblastoma SF767 Cells
| Treatment | Effect | Cell Line | Reference |
| AR03 + Temozolomide | Potentiates cytotoxicity | SF767 | [1][2] |
| AR03 + Methyl Methanesulfonate (MMS) | Potentiates cytotoxicity | SF767 | [1] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound in glioblastoma.
Ape1 Endonuclease Activity Assay (Fluorescence-Based)
This assay measures the ability of this compound to inhibit the cleavage of an AP site-containing oligonucleotide probe.
Materials:
-
Purified recombinant human Ape1 protein
-
This compound (AR03)
-
Fluorescently labeled oligonucleotide probe containing a single AP site (e.g., 5'-FAM/3'-DABCYL labeled)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorescently labeled AP-site probe to a final concentration of 100 nM.
-
Add varying concentrations of this compound (e.g., 0.1 to 100 µM) to the wells of the 96-well plate. Include a vehicle control (DMSO).
-
Add purified Ape1 protein to a final concentration of 1 nM to all wells except for the no-enzyme control.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).
-
Calculate the percentage of Ape1 inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of glioblastoma cells, which is an indicator of cell viability.
Materials:
-
Glioblastoma cell line (e.g., SF767, U87MG)
-
This compound (AR03)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µM) for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the LD50 value from the dose-response curve.
Clonogenic Survival Assay
This assay evaluates the ability of single glioblastoma cells to form colonies after treatment with this compound, alone or in combination with temozolomide.
Materials:
-
Glioblastoma cell line
-
This compound (AR03)
-
Temozolomide (TMZ)
-
Complete cell culture medium
-
6-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Plate a known number of cells (e.g., 500-1000 cells) into each well of a 6-well plate and allow them to attach overnight.
-
Treat the cells with this compound, TMZ, or a combination of both at various concentrations. Include a vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
After the incubation period, wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (containing at least 50 cells) in each well.
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.
Western Blot Analysis for Ape1 Expression
This protocol is for detecting the levels of Ape1 protein in glioblastoma cells.
Materials:
-
Glioblastoma cell lysates
-
Primary antibody against Ape1
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., β-actin or GAPDH)
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from glioblastoma cells.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Ape1 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Orthotopic Glioblastoma Xenograft Model
This in vivo model is used to evaluate the efficacy of this compound in a more physiologically relevant setting.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Glioblastoma cells (e.g., U87MG)
-
This compound (AR03)
-
Vehicle control
-
Stereotactic apparatus for intracranial injections
Procedure:
-
Culture and harvest glioblastoma cells.
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Create a small burr hole in the skull over the desired injection site (e.g., the striatum).
-
Slowly inject a suspension of glioblastoma cells (e.g., 1 x 10⁵ cells in 5 µL of PBS) into the brain parenchyma.
-
Suture the incision and allow the mice to recover.
-
Monitor tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or MRI.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound (or vehicle) via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Monitor tumor growth and the overall health of the mice regularly.
-
At the end of the study, euthanize the mice and collect the brains for histological and molecular analysis.
Visualizations
Caption: Mechanism of action of this compound in glioblastoma cells.
Caption: Experimental workflow for in vitro studies of this compound.
Caption: Experimental workflow for in vivo studies of this compound.
References
- 1. Ape1 guides DNA repair pathway choice that is associated with drug tolerance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Small-Molecule Inhibitor of Apurinic/Apyrimidinic Endonuclease 1 Blocks Proliferation and Reduces Viability of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glioblastoma Recurrence Correlates With Increased APE1 and Polarization Toward an Immuno-Suppressive Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APE1/REF-1 down-regulation enhances the cytotoxic effects of temozolomide in a resistant glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel small-molecule inhibitor of apurinic/apyrimidinic endonuclease 1 blocks proliferation and reduces viability of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ape1-IN-3 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as APEX1, is a critical multifunctional enzyme in the Base Excision Repair (BER) pathway, responsible for repairing DNA damage caused by oxidation and alkylation.[1][2][3] APE1's primary role is to incise the phosphodiester backbone at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage.[1][2] Beyond its DNA repair function, APE1 also acts as a redox signaling factor, modulating the activity of various transcription factors involved in cancer progression and cell survival, such as AP-1, NF-κB, and HIF-1α.[4][5]
The overexpression of APE1 is frequently observed in various cancers and is associated with resistance to chemotherapy and radiation therapy.[6][7] This makes APE1 an attractive therapeutic target for sensitizing cancer cells to DNA-damaging agents.[1][7] Ape1-IN-3 (also commercially known as APE1 Inhibitor III) is a cell-permeable small molecule inhibitor of APE1, identified through high-throughput screening.[6] It acts as a potent, competitive, and active-site targeting inhibitor of APE1's endonuclease activity. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize APE1 inhibitors.
Data Presentation
The following tables summarize the quantitative data for this compound, providing key metrics for its inhibitory activity against APE1.
Table 1: In Vitro Inhibitory Activity of this compound against APE1
| Assay Type | IC50 Value | Description |
| Fluorescence-based HTS Assay | 2.0 µM | A high-throughput screening assay measuring the incision of a fluorescently labeled DNA probe containing an abasic site. |
| Radiotracer Incision Assay | 12.0 µM | A secondary assay using a radiolabeled DNA substrate to confirm inhibitory activity. |
| Whole Cell Extract Assay | 600 nM | Measures APE1 inhibition within a more complex biological matrix using extracts from HEK293T and HeLa cells. |
Table 2: Cellular Activity of this compound
| Cellular Effect | Method | Result | Cell Line |
| Potentiation of Cytotoxicity | Co-treatment with DNA alkylating agents | ~3-fold increase in cytotoxicity | HeLa |
| Accumulation of AP Sites | Genomic DNA analysis | Increased accumulation of AP sites | HeLa |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Base Excision Repair pathway, highlighting the role of APE1, and the general workflow for a high-throughput screening assay to identify APE1 inhibitors.
References
- 1. AID 1705 - qHTS Validation Assay for Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation and Structure-Activity Relationships of a Novel Class of Apurinic/Apyrimidinic Endonuclease 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. APE1: A skilled nucleic acid surgeon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic sensing and quantification of AP-endonucleases using fluorescence-enhancement by cis–trans isomerization of cyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Ape1-IN-3 Inhibition
Welcome to the technical support center for Ape1-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as APE1 Inhibitor III, is a cell-permeable small molecule inhibitor of Apurinic/apyrimidinic endonuclease 1 (APE1). It functions as a competitive inhibitor that targets the active site of APE1, thereby blocking its endonuclease activity which is a key step in the DNA base excision repair (BER) pathway.[1][2][3]
Q2: What are the expected IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental setup. Reported values include:
These variations highlight the importance of determining the IC50 in your specific assay system.
Q3: My this compound is not showing the expected inhibition. What are the common causes?
A3: Several factors could contribute to a lack of expected inhibition. These can be broadly categorized into issues with the compound itself, the experimental setup, or data interpretation. The troubleshooting guide below provides a more detailed breakdown of potential causes and solutions.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO.[3][4] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For storage, it is advised to aliquot the stock solution into single-use volumes and store at -20°C. Stock solutions are reported to be stable for up to 6 months under these conditions.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Not Showing Expected Inhibition
This guide provides a systematic approach to identify and resolve common issues when this compound does not produce the anticipated inhibitory effect.
Issue 1: Problems with the Inhibitor
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration | - Verify the calculations for your dilutions from the stock solution.- Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay conditions. |
| Compound Degradation | - Ensure proper storage of both the solid compound and stock solutions (aliquoted at -20°C).- Prepare fresh dilutions from a new stock aliquot for each experiment.- If possible, verify the integrity of the compound using analytical methods like HPLC. |
| Solubility Issues | - Confirm that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects and ensure the inhibitor remains in solution.- Visually inspect your working solutions for any signs of precipitation. |
Issue 2: Experimental Assay Conditions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Assay Buffer | - Ensure the pH and salt concentrations of your assay buffer are optimal for APE1 activity.- Some inhibitors' activity can be sensitive to buffer components. Review literature for established assay conditions. |
| Incorrect Enzyme or Substrate Concentration | - Verify the concentration and activity of your APE1 enzyme.- Ensure the substrate concentration is appropriate for the assay. For competitive inhibitors, the apparent IC50 can be influenced by the substrate concentration. |
| Inappropriate Incubation Times | - Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate.- Ensure the reaction time is within the linear range of the assay. |
| Cell-Based Assay Issues | - Cell Permeability: this compound is reported to be cell-permeable, but permeability can vary between cell lines.[1][2][3]- Efflux Pumps: Consider if your cell line expresses high levels of efflux pumps that may be removing the inhibitor.- Metabolism: The inhibitor may be metabolized by the cells over time. |
Issue 3: Data Interpretation and Controls
| Potential Cause | Troubleshooting Steps |
| Inadequate Controls | - Include a positive control (a known APE1 inhibitor if available) to validate the assay.- A negative control (vehicle only, e.g., DMSO) is crucial to determine the baseline activity.- An inactive compound structurally similar to this compound, if available, can help rule out off-target effects. |
| Off-Target Effects | - Be aware that at high concentrations, small molecule inhibitors can have off-target effects.[5] It is important to use the lowest effective concentration.- Consider using a secondary, unrelated APE1 inhibitor to confirm that the observed phenotype is due to APE1 inhibition. |
Quantitative Data Summary
| Inhibitor | Reported IC50 Values | Assay Type | Reference |
| This compound (APE1 Inhibitor III) | 2.0 µM | Fluorescence-based HTS | [1][2] |
| 12.0 µM | Radiotracer incision assay | [1][2] | |
| 600 nM | HeLa cell extracts | [1][2] | |
| CRT0044876 | ~3 µM | AP endonuclease activity | [5] |
Experimental Protocols
Protocol 1: In Vitro APE1 Endonuclease Activity Assay (Fluorescence-based)
This protocol outlines a general procedure for measuring the inhibition of APE1 endonuclease activity in vitro using a fluorescently labeled DNA probe.
Materials:
-
Recombinant human APE1 protein
-
This compound
-
Fluorescently labeled oligonucleotide substrate containing a single abasic site (e.g., a tetrahydrofuran (B95107) (THF) moiety) with a fluorophore and a quencher.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT, and 0.1 mg/ml BSA.
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor dilutions.
-
Reaction setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
This compound dilution or vehicle control
-
Recombinant APE1 enzyme
-
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add the fluorescent DNA substrate to each well to start the reaction.
-
Kinetic measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence at regular intervals for a set period (e.g., 30 minutes) at 37°C. The cleavage of the substrate by APE1 will separate the fluorophore and quencher, leading to an increase in fluorescence.
-
Data analysis: Calculate the initial reaction rates from the linear phase of the fluorescence increase. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. APE1 Inhibitor III The APE1 Inhibitor III controls the biological activity of APE1. This small molecule/inhibitor is primarily used for Cell Structure applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. APE1 Inhibitor III The APE1 Inhibitor III controls the biological activity of APE1. This small molecule/inhibitor is primarily used for Cell Structure applications. | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Off-Target Effects of APE1 Inhibitors
Disclaimer: The specific inhibitor "Ape1-IN-3" is not found in the current scientific literature. This guide provides troubleshooting strategies for off-target effects of Apurinic/Apyrimidinic Endonuclease 1 (APE1) inhibitors in general, using publicly available data on known APE1 inhibitors as examples.
This technical support center is designed for researchers, scientists, and drug development professionals encountering unexpected results or seeking to validate the specificity of APE1 inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is APE1 and what are its main functions?
A1: APE1 (also known as APEX1 or Ref-1) is a critical multifunctional protein. Its primary roles are:
-
DNA Repair: It is a key enzyme in the Base Excision Repair (BER) pathway, where it incises the DNA backbone at apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage. This action is essential for maintaining genomic stability.[1][2][3][4]
-
Redox Signaling: APE1 acts as a redox factor, modulating the activity of numerous transcription factors involved in cancer progression and inflammation, such as AP-1, NF-κB, and HIF-1α.[1][5][6]
Q2: How do APE1 inhibitors work?
A2: APE1 inhibitors are designed to block one or both of its primary functions.[1]
-
Endonuclease Inhibitors: These molecules target the DNA repair function, preventing the cleavage of AP sites. This leads to an accumulation of DNA damage, which can be toxic to cells, especially when combined with DNA-damaging agents.[3]
-
Redox Inhibitors: These compounds block the ability of APE1 to activate transcription factors, thereby affecting gene expression pathways related to cell survival, proliferation, and inflammation.[5][7]
Q3: What are off-target effects and why are they a concern with APE1 inhibitors?
A3: Off-target effects are unintended interactions of a drug or inhibitor with cellular components other than its intended target. For APE1 inhibitors, this is a significant concern because studies have shown that some inhibitors can cause cell death even in cells that lack the APE1 protein (APEX1 knockout cells).[1][8] This indicates that the inhibitor is acting on other cellular pathways, which can lead to misinterpretation of experimental results.[1][8]
Q4: Have off-target effects been observed with known APE1 inhibitors?
A4: Yes. For example, the APE1 endonuclease inhibitor "Compound 3" and the redox inhibitor "APX2009" have demonstrated toxicity in APEX1 knockout cell lines, suggesting they have off-target effects.[1][8] In one study, the knockout cells were surprisingly as sensitive, or even more sensitive, to the inhibitors as the normal cells containing APE1.[1][8]
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments with APE1 inhibitors.
Issue 1: Unexpectedly High Cytotoxicity
Q: My APE1 inhibitor shows much higher cell-killing activity than expected, even at low concentrations. How can I determine if this is an off-target effect?
A: High cytotoxicity that doesn't correlate with known APE1 inhibition levels is a classic sign of off-target activity.
Troubleshooting Workflow:
-
Confirm On-Target Activity: First, verify that your inhibitor is blocking APE1's endonuclease activity in your cells. You can measure the accumulation of AP sites.
-
Use an APEX1 Knockout/Knockdown Model: The gold standard for identifying off-target effects is to test your inhibitor in cells that lack APE1. If the inhibitor is still toxic, the effect is APE1-independent.[1][8]
-
Counterscreen Against Related Enzymes: Test the inhibitor against other nucleases (e.g., E. coli Endonuclease IV) to check for broader inhibitory action.[9][10]
-
Assess for Non-Specific Mechanisms: Some compounds can inhibit enzymes non-specifically by forming colloidal aggregates that sequester the protein.[11][12] This can be tested using dynamic light scattering (DLS).
Issue 2: Inconsistent Results Between Cell Lines
Q: The effect of my APE1 inhibitor varies significantly across different cancer cell lines. Why is this happening?
A: This variability can stem from differences in the cell lines' genetic backgrounds, reliance on the APE1 pathway, or expression levels of potential off-target proteins.
Troubleshooting Steps:
-
Measure APE1 Expression: Quantify the protein levels of APE1 in your panel of cell lines. Higher APE1 expression may correlate with greater sensitivity to a true on-target inhibitor.
-
Evaluate DNA Repair Capacity: Cell lines have different efficiencies in their DNA repair pathways. A cell line that is highly dependent on the BER pathway may be more sensitive to APE1 inhibition.
-
Consider the Dual Functions of APE1: The inhibitor might be affecting APE1's redox function differently than its repair function. The relative importance of these two functions can vary between cell lines.
-
Perform Dose-Response Curves: Generate detailed dose-response curves for each cell line to determine the IC50 values. A wide range of IC50s may point towards off-target effects being dominant in some lines.
Issue 3: Lack of Synergy with DNA Damaging Agents
Q: I expected my APE1 endonuclease inhibitor to synergize with a DNA alkylating agent (like MMS or temozolomide), but I'm not observing this effect. What could be wrong?
A: A lack of synergy is a red flag and could imply that the inhibitor is not effectively blocking the BER pathway in a cellular context, or that off-target effects are masking the synergistic interaction.
Troubleshooting Steps:
-
Confirm AP Site Accumulation: Use an Aldehyde Reactive Probe (ARP) assay to directly measure whether the combination of the alkylating agent and your APE1 inhibitor leads to a significant increase in genomic AP sites compared to the agent alone.[9]
-
Optimize Dosing and Timing: Experiment with different concentrations and treatment schedules. The inhibitor may need to be administered prior to or concurrently with the DNA damaging agent to be effective.
-
Use a Control Inhibitor: Compare your results with a well-characterized APE1 inhibitor known to synergize with alkylating agents.
-
Re-evaluate with a Knockout Model: In APEX1 knockout cells, treatment with an alkylating agent should be highly toxic. If your inhibitor does not phenocopy this effect in normal cells, its on-target efficacy is questionable.[1]
Data Presentation: Comparing APE1 Inhibitors
The following table summarizes data from studies on APE1 inhibitors, illustrating the kind of comparative analysis useful for troubleshooting. Note the similar toxicity of Compound 3 and APX2009 in wild-type (WT) versus APEX1 knockout (KO) cells, which is strong evidence for off-target effects.
| Inhibitor | Target Function | Cell Line | IC50 / Effect (WT) | IC50 / Effect (APEX1 KO) | Evidence of Off-Target Effect | Reference |
| Compound 3 | Endonuclease | CH12F3 | ~10-20 µM | Even greater sensitivity than WT | Yes | [1][8] |
| Compound 3 | Endonuclease | HEK293 FT | ~20 µM | Similar sensitivity to WT | Yes | [1] |
| APX2009 | Redox | CH12F3 | ~20-30 µM | Similar sensitivity to WT | Yes | [1][8] |
| APX2009 | Redox | HEK293 FT | > 40 µM | Similar sensitivity to WT | Yes | [1] |
| AR03 | Endonuclease | SF767 Glioblastoma | LD50 ~1 µM | Not Reported | Potential DNA binder | [9] |
Experimental Protocols
Protocol 1: Validating Off-Target Effects using APEX1 Knockout Cells
Objective: To determine if the cytotoxicity of an APE1 inhibitor is dependent on the presence of APE1.
Methodology:
-
Cell Culture: Culture both wild-type (WT) and APEX1 knockout (KO) cells of the same genetic background (e.g., HEK293 FT) under standard conditions.
-
Seeding: Seed an equal number of WT and KO cells into 96-well plates.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of your APE1 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 24-72 hours).
-
Viability Assay: Measure cell viability using a standard method such as an MTT, WST-1, or CellTiter-Glo assay.[13][14]
-
Data Analysis: Plot cell viability against inhibitor concentration for both WT and KO cell lines. Calculate the IC50 for each. If the IC50 values are similar, or if the KO cells are sensitive at all, this points to significant off-target effects.
Protocol 2: AP Site Incision Assay in Whole Cell Extracts
Objective: To confirm that the inhibitor can block APE1's enzymatic activity in a complex biological mixture.
Methodology:
-
Prepare Cell Extracts: Prepare whole-cell protein extracts from a relevant cell line (e.g., HeLa).
-
Substrate: Use a synthetic DNA oligonucleotide substrate containing a single abasic site (e.g., a THF residue) and labeled with a fluorescent dye and a quencher, or with a 5'-radiolabel.
-
Reaction: Incubate the cell extract with the DNA substrate in a suitable reaction buffer. Add a range of concentrations of your APE1 inhibitor.
-
Incubation: Allow the reaction to proceed at 37°C for a set time (e.g., 15-30 minutes).
-
Analysis:
-
Fluorescence: If using a FRET-based substrate, measure the increase in fluorescence, which corresponds to the cleavage of the substrate.
-
Radiolabel: If using a radiolabeled substrate, stop the reaction and separate the products on a denaturing polyacrylamide gel. Visualize and quantify the cleaved product using autoradiography.[10][15]
-
-
Interpretation: A potent and specific inhibitor should reduce the amount of cleaved product in a dose-dependent manner. This assay confirms target engagement in a more physiological context than with purified protein.[10]
Visualizations
Signaling and Experimental Pathways
Caption: The role of APE1 in the Base Exision Repair (BER) pathway and the target of APE1 endonuclease inhibitors.
Caption: A logical workflow to determine if an APE1 inhibitor exhibits off-target effects.
Caption: The dual functions of the APE1 protein in DNA repair and redox signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. POTENT INHIBITION OF HUMAN AP ENDONUCLEASE 1 BY ARYLSTIBONIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Identification and Characterization of Human AP Endonuclease-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chemical Inhibition of Apurinic-Apyrimidinic Endonuclease 1 Redox and DNA Repair Functions Affects the Inflammatory Response via Different but Overlapping Mechanisms [frontiersin.org]
- 5. The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing inhibitors of human AP endonuclease 1 | PLOS One [journals.plos.org]
- 7. The inhibitor of the redox activity of APE1/REF-1, APX2009, reduces the malignant phenotype of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Knockout and Inhibition of Ape1: Roles of Ape1 in Base Excision DNA Repair and Modulation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of Inhibitors of Human Apurinic/apyrimidinic Endonuclease APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Characterizing inhibitors of human AP endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. APE1 inhibitors(National Institutes of Health) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
optimizing Ape1-IN-3 treatment duration in cells
Disclaimer: The following information is based on general knowledge of APE1 inhibitors and small molecule inhibitors used in cell culture. "Ape1-IN-3" is a hypothetical compound for the purpose of this guide, and specific experimental conditions should always be optimized for your particular cell line and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor designed to target the multifaceted protein Apurinic/Apyrimidinic Endonuclease 1 (APE1). APE1 is a critical enzyme in the Base Excision Repair (BER) pathway, which is responsible for repairing DNA damage from oxidation and alkylation.[1][2] It recognizes and cleaves the DNA backbone at apurinic/apyrimidinic (AP) sites, allowing for subsequent repair.[1] Additionally, APE1 functions as a redox factor (also known as Ref-1), modulating the activity of various transcription factors involved in cancer progression, such as NF-κB, HIF-1α, and STAT3.[3][4][5] this compound is designed to inhibit the endonuclease activity of APE1, leading to an accumulation of unrepaired DNA damage and potentially inducing cell death, particularly in cancer cells that are often more reliant on robust DNA repair pathways.[1]
Q2: What are the potential applications of this compound in research?
A2: this compound can be a valuable tool for studying the cellular processes involving APE1. Its primary applications include:
-
Cancer Research: Investigating the effects of inhibiting DNA repair in various cancer cell lines. It can be used as a standalone agent or in combination with DNA-damaging agents like chemotherapy and radiation to explore synergistic effects.[1][5]
-
Neurodegenerative Disease Research: Exploring the role of APE1 and DNA repair in neuronal health and disease, as deficiencies in APE1 have been linked to neurogenesis.[6]
-
Inflammatory Disease Research: Studying the impact of APE1 inhibition on inflammatory pathways, given its role in regulating transcription factors like NF-κB.[3][4]
Q3: How should I store and handle this compound?
A3: For optimal stability, stock solutions of this compound should be prepared, aliquoted into tightly sealed vials, and stored at -20°C or colder. It is advisable to use freshly prepared solutions or those stored for no longer than one month.[7] Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed after treatment. | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range of concentrations, including those below the expected IC50 value.[8] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Conduct a time-course experiment to find the minimum time required to achieve the desired biological effect.[8] | |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (typically <0.1-0.5%). Always include a solvent-only control in your experiments.[8] | |
| The cell line is particularly sensitive. | Consider using a more robust cell line if appropriate for your research question. Otherwise, perform extensive optimization of both concentration and exposure time.[8] | |
| Inconsistent results or lack of expected biological effect. | Inhibitor has degraded or is impure. | Purchase the inhibitor from a reputable source. Prepare fresh stock solutions. If possible, verify the compound's integrity. |
| The inhibitor is not cell-permeable. | While many small molecule inhibitors are designed to be cell-permeable, this can vary. Consult the manufacturer's data or relevant literature. If permeability is an issue, consider alternative inhibitors.[8] | |
| Incorrect timing of inhibitor addition. | The timing of treatment is crucial. For example, when combining with a DNA-damaging agent, the inhibitor may need to be added before, during, or after the other agent to see a synergistic effect. Optimize the timing of inhibitor treatment relative to your experimental stimulus.[8] | |
| The compound is binding to plasticware. | Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding.[7] | |
| Compound appears to degrade rapidly in cell culture medium. | The compound is inherently unstable in aqueous solutions at 37°C. | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent stability.[7] |
| Components in the media are reacting with the compound. | Test the stability of the inhibitor in media with and without serum, as serum proteins can sometimes stabilize compounds. Analyze stability in different types of cell culture media.[7] |
Experimental Protocols
Determining the Optimal Concentration of this compound (Dose-Response Curve)
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform at least 8-10 dilutions.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium and a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a suitable method, such as an MTT or PrestoBlue assay, following the manufacturer's protocol.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Assessing the Effect of this compound on APE1 Endonuclease Activity (Western Blot for γH2AX)
An increase in DNA damage due to APE1 inhibition can be indirectly measured by the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks.
-
Cell Treatment: Treat cells with this compound at a concentration determined from your dose-response experiments (e.g., the IC50 concentration) for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against γH2AX overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the γH2AX signal to a loading control, such as β-actin or GAPDH.
-
Visualizations
Caption: APE1's dual roles in DNA repair and redox signaling.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. APE1: A skilled nucleic acid surgeon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apurinic/Apyrimidinic Endonuclease 1 Upregulation Reduces Oxidative DNA Damage and Protects Hippocampal Neurons from Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
issues with Ape1-IN-3 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ape1-IN-3 (also known as APE1 Inhibitor III), focusing on troubleshooting common issues related to its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (CAS 524708-03-0) is a cell-permeable, competitive inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1). APE1 is a critical enzyme in the DNA base excision repair (BER) pathway, responsible for incising the DNA backbone at abasic sites.[1][2] By inhibiting the endonuclease activity of APE1, this compound prevents the repair of these sites, which can lead to an accumulation of DNA damage. This action potentiates the cytotoxic effects of DNA-damaging agents like methyl methanesulfonate (B1217627) (MMS) and temozolomide, making it a valuable tool for cancer research.[3]
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended primary solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3][4]
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, this compound should be stored as follows:
-
Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[3]
-
DMSO Stock Solution: Aliquot into single-use volumes and store at -20°C for up to 1 month or -80°C for up to 6 months.[3][5] Avoid repeated freeze-thaw cycles.[6]
Q4: My this compound solution in DMSO shows precipitation after being stored in the freezer. What should I do?
A4: Precipitation upon thawing a DMSO stock solution is a common issue that can be caused by the compound's solubility limit being exceeded at lower temperatures.[6] To resolve this, warm the vial gently to 37°C and vortex or sonicate the solution until the precipitate is fully redissolved before use.[4][7] To prevent this, ensure your stock concentration is not at the absolute solubility limit and consider preparing smaller, single-use aliquots to minimize temperature cycling.[6]
Troubleshooting Guide: Stability and Solubility Issues
This guide addresses the most common problem encountered with this compound: precipitation, particularly when diluting DMSO stock solutions into aqueous media for experiments.
Issue: Precipitate forms immediately after diluting my this compound DMSO stock into cell culture medium or aqueous buffer.
This is a frequent challenge known as "precipitation upon dilution" and occurs because this compound is lipophilic and has very low solubility in aqueous environments.[8] The high concentration of DMSO in the stock solution keeps the compound dissolved, but upon significant dilution into an aqueous buffer, the compound's solubility limit is exceeded, causing it to crash out of solution.[8]
Troubleshooting Workflow
Caption: A step-by-step logical guide for troubleshooting precipitation.
Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 371.52 g/mol | [3][9] |
| CAS Number | 524708-03-0 | [3] |
| IC₅₀ (APE1, qHTS assay) | 2.0 µM | [3] |
| IC₅₀ (APE1, radiotracer assay) | 12.0 µM | [3] |
| IC₅₀ (HeLa cell extract) | 600 nM | [5] |
| Solubility in DMSO | 2.5 mg/mL (~6.7 mM) | [5] |
| 10 mg/mL (~26.9 mM) with warming and sonication | [3] | |
| Storage (Solid) | -20°C (3 years) or 4°C (2 years) | [3] |
| Storage (DMSO Stock) | -80°C (6 months) or -20°C (1 month) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage and subsequent dilution.
Materials:
-
This compound powder (MW: 371.52)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator bath (optional)
-
Calibrated analytical balance
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 371.52 g/mol * 1000 mg/g = 3.7152 mg
-
Weighing: Carefully weigh out approximately 3.72 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution vigorously for 2-3 minutes. If the solid does not fully dissolve, proceed to the next step.
-
Warming/Sonication (if necessary): Gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Alternatively, place the vial in a sonicator bath for 5-10 minutes.[3]
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene (B1209903) tubes. Store the aliquots at -80°C for up to 6 months.[3]
Protocol 2: Diluting this compound for Cell Culture Experiments
Objective: To prepare a final working solution of this compound in cell culture medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Prepare Intermediate Dilution (Recommended): To keep the final DMSO concentration low (e.g., <0.1%), it is best to make an intermediate dilution. For example, to make a 1 mM intermediate stock, dilute your 10 mM stock 1:10 in DMSO.
-
Dilution into Medium:
-
Pipette the required volume of pre-warmed (37°C) cell culture medium into a sterile conical tube.
-
While gently vortexing the medium, add the required volume of the this compound stock solution (either the 10 mM or 1 mM intermediate stock) drop-by-drop. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of stock to every 1 mL of medium (final DMSO concentration will be 0.1%).
-
-
Final Mix: Cap the tube and continue to vortex gently for another 10-15 seconds to ensure homogeneity.
-
Final Inspection: Visually inspect the final working solution to ensure it is clear before adding it to your cells. If cloudiness or precipitate is observed, the concentration may be too high for your specific medium. Consider lowering the final concentration.
APE1 Signaling Pathways
APE1 is a multifunctional protein with central roles in both DNA repair and redox signaling. These pathways are critical for cell survival, proliferation, and response to stress.
Caption: APE1's dual roles in DNA repair and redox signaling.
References
- 1. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Characterizing inhibitors of human AP endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. APE1 Inhibitor III The APE1 Inhibitor III controls the biological activity of APE1. This small molecule/inhibitor is primarily used for Cell Structure applications. | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. axonmedchem.com [axonmedchem.com]
Technical Support Center: Overcoming Resistance to APE1 Inhibitors
Welcome to the technical support center for researchers utilizing APE1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming resistance to APE1 inhibitors like Ape1-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as Compound 1) is a small molecule inhibitor of Apurinic/apyrimidinic endonuclease 1 (APE1).[1][2] Its primary mechanism is the inhibition of the APE1 endonuclease activity, which is a critical step in the DNA base excision repair (BER) pathway.[3] By blocking this activity, this compound leads to an accumulation of unrepaired abasic sites in the DNA, which can stall replication and transcription, ultimately leading to cell death, particularly in cancer cells that are heavily reliant on DNA repair pathways.[3]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to APE1 inhibitors can arise through several mechanisms:
-
Overexpression of APE1: Increased cellular levels of the APE1 protein can effectively titrate out the inhibitor, requiring higher concentrations to achieve a therapeutic effect. Overexpression of APE1 has been linked to resistance to various DNA damaging agents.[4]
-
Altered Subcellular Localization of APE1: The localization of APE1 within the cell (e.g., nucleus vs. cytoplasm) can influence its activity and accessibility to inhibitors. Some studies have shown that increased cytoplasmic APE1 is associated with resistance to cisplatin.[2][5]
-
Activation of Alternative DNA Repair Pathways: Cells can compensate for the inhibition of the BER pathway by upregulating other DNA repair mechanisms, such as homologous recombination (HR). This allows the cells to bypass the block in BER and repair the DNA damage through an alternative route.[6]
-
Efflux Pump Overexpression: Increased expression of drug efflux pumps, such as those from the ABC transporter family, can actively remove the inhibitor from the cell, lowering its intracellular concentration.
-
Off-Target Effects: Some APE1 inhibitors may have off-target effects that contribute to cytotoxicity. Resistance could develop through alterations in these off-target pathways.[7]
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase (typically 3-fold or more) in the IC50 value is indicative of resistance.[8]
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in long-term cultures.
Possible Cause: Development of acquired resistance in the cell line.
Solutions:
-
Verify APE1 Expression Levels:
-
Western Blot: Compare the total APE1 protein levels between your treated/resistant cells and the parental cell line. An increase in APE1 expression is a common resistance mechanism.
-
qRT-PCR: Analyze APE1 mRNA levels to determine if the increased protein expression is due to transcriptional upregulation.
-
-
Assess APE1 Subcellular Localization:
-
Immunofluorescence: Use confocal microscopy to visualize the localization of APE1. A shift from predominantly nuclear to a more cytoplasmic localization may be associated with resistance.
-
Cellular Fractionation followed by Western Blot: Separate nuclear and cytoplasmic fractions and quantify APE1 levels in each to confirm changes in localization.
-
-
Investigate Alternative DNA Repair Pathways:
-
Western Blot for HR markers: Probe for key proteins in the homologous recombination pathway, such as RAD51 and BRCA1. Upregulation of these markers may suggest a compensatory mechanism.
-
Functional Assays for HR: Use reporter assays (e.g., DR-GFP) to functionally assess the activity of the HR pathway.
-
Problem 2: High variability in experimental results with this compound.
Possible Cause: Inconsistent inhibitor activity or cellular response.
Solutions:
-
Inhibitor Stability and Storage:
-
Ensure this compound is stored correctly as per the manufacturer's instructions to prevent degradation.[1]
-
Prepare fresh dilutions of the inhibitor for each experiment from a stock solution.
-
-
Cell Culture Conditions:
-
Maintain consistent cell densities and passage numbers for all experiments, as cellular responses can vary with confluency and age.
-
Regularly test for mycoplasma contamination, which can affect cellular health and drug response.
-
-
Assay-Specific Troubleshooting:
-
For cell viability assays: Ensure that the inhibitor is not interfering with the assay chemistry (e.g., colorimetric or luminescent readouts). Run appropriate controls with the inhibitor in cell-free media.
-
For target engagement assays: Use a functional assay, such as an AP site cleavage assay with cell extracts, to confirm that the inhibitor is reaching and inhibiting its target within the cell.
-
Data Presentation
Table 1: Example IC50 Values for APE1 Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| HCT-116 p53+/+ | Compound #3 | ~7.5 µM | - | - | [9] |
| HCT-116 p53-/- | Compound #3 | ~15 µM | - | 2.0 | [9] |
| A549 | Cisplatin | 4.10 µM | 25.91 µM | 6.3 | [5][10] |
| SF767 Glioblastoma | AR03 | ~2.1 µM | - | - | [2] |
Note: Data for this compound resistance is not yet widely published. The table provides examples from other APE1 inhibitors and related resistance models.
Experimental Protocols
Protocol 1: Generation of an APE1 Inhibitor-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of an APE1 inhibitor.[8][11]
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT).
-
Initial Drug Exposure: Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC20 or IC30).
-
Dose Escalation: Once the cells have recovered and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner, allowing the cells to adapt to each new concentration.
-
Monitoring: Regularly monitor the cells for signs of toxicity and proliferation.
-
Resistance Confirmation: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the level of resistance by re-evaluating the IC50 and comparing it to the parental cell line.
-
Clonal Selection: To ensure a homogenous resistant population, perform single-cell cloning by limiting dilution.
-
Characterization: Characterize the resistant clones for the mechanisms of resistance as described in the troubleshooting section.
Protocol 2: Western Blot for APE1 Expression
-
Protein Extraction: Lyse parental and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against APE1 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the APE1 bands and normalize to the loading control to compare expression levels between sensitive and resistant cells.
Signaling Pathways and Workflows
Caption: Mechanisms of resistance to APE1 inhibitors.
Caption: Workflow for troubleshooting this compound resistance.
Caption: APE1's functions in DNA repair and redox signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Novel Small-Molecule Inhibitor of Apurinic/Apyrimidinic Endonuclease 1 Blocks Proliferation and Reduces Viability of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting Two Decades of Research Focused on Targeting APE1 for Cancer Therapy: The Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of APE1-endonuclease activity affects cell metabolism in colon cancer cells via a p53-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
unexpected results with Ape1-IN-3 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with Ape1-IN-3 in their experiments.
General Information
A Note on Nomenclature: The compound "this compound" is understood to be synonymous with the Ape1 endonuclease inhibitor referred to in the literature as Compound 3 . This guide will use "this compound (Compound 3)" to maintain clarity.
Apurinic/apyrimidinic endonuclease 1 (Ape1) is a critical multifunctional protein. Its primary role is in the base excision repair (BER) pathway, where it repairs apurinic/apyrimidinic (AP) sites in DNA.[1] Ape1 also has redox activity, modulating the function of various transcription factors.[1][2] this compound (Compound 3) is designed to inhibit the endonuclease activity of Ape1.[3]
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our Ape1 knockout (APEX1-KO) cell line treated with this compound (Compound 3). How is this possible if the target protein is absent?
A1: This is a documented and unexpected finding that suggests this compound (Compound 3) has off-target effects.[3] Studies have shown that APEX1-KO cell lines can exhibit sensitivity to, and in some cases, even greater sensitivity to killing by this compound (Compound 3) compared to their wild-type (Ape1-proficient) counterparts.[3] This indicates that the inhibitor can induce cell death through mechanisms independent of its interaction with the Ape1 protein.
Q2: What are the potential off-target mechanisms of this compound (Compound 3)?
A2: The precise off-target mechanisms are still under investigation. One hypothesis is that for cells undergoing DNA replication, the accumulation of unrepaired AP sites (due to the absence or inhibition of Ape1) can lead to blocked replication forks. It is possible that this compound (Compound 3) may also interfere with the pathways that protect these replication forks, leading to an increase in double-strand breaks and subsequent cell death.[3]
Q3: Is it possible that our APEX1-KO cells are not true knockouts?
A3: While it is always good practice to verify your cell lines, published research has confirmed the absence of the Ape1 protein in their APEX1-KO cell lines via Western blotting. Despite the confirmed knockout, these cells still showed viability, suggesting that other repair enzymes might compensate for the absence of Ape1. However, these knockout cells remained susceptible to the cytotoxic effects of this compound (Compound 3).[3] We recommend periodically verifying your knockout cell line using Western blot or other appropriate methods.
Q4: How does the cytotoxicity of this compound (Compound 3) in knockout cells affect the interpretation of my experimental results?
Troubleshooting Guide
Problem 1: Unexpectedly high levels of cell death in both wild-type and APEX1-KO cells upon treatment with this compound (Compound 3).
-
Possible Cause: This aligns with documented off-target effects of the inhibitor.[3]
-
Troubleshooting Steps:
-
Confirm Inhibitor Concentration: Ensure the final concentration of this compound (Compound 3) is accurate. Perform a dose-response curve to determine the IC50 in your specific cell lines.
-
Include Proper Controls: Always run parallel experiments with vehicle-only controls for both wild-type and APEX1-KO cells.
-
Use an Alternative Inhibitor: Consider using an Ape1 inhibitor with a different mechanism of action, such as one targeting the redox function (e.g., APX2009), and test for similar off-target effects. Note that APX2009 has also been reported to have off-target effects.[3]
-
Measure Specific Endpoints: Instead of relying solely on cell viability, measure Ape1-specific activity. For example, an in vitro assay to measure the incision of AP sites can be used.[4][5]
-
Problem 2: Inconsistent results or high variability between replicate experiments.
-
Possible Cause: This could be due to variations in cell culture conditions, inhibitor preparation, or the inherent complexity of the inhibitor's off-target effects.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure consistent cell passage numbers, confluency at the time of treatment, and media composition.
-
Freshly Prepare Inhibitor: Prepare fresh dilutions of this compound (Compound 3) from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
-
Increase Replicates: Increase the number of technical and biological replicates to improve statistical power.
-
Monitor Cell Health: Visually inspect cells for any signs of stress or contamination before and during the experiment.
-
Data Presentation
Table 1: Summary of Cell Viability Data for Ape1 Inhibitors
The following table summarizes the observed effects of Ape1 inhibitors on different cell lines as reported in the literature. This data highlights the unexpected cytotoxicity in cells lacking the Ape1 protein.
| Inhibitor | Cell Line | Ape1 Status | Treatment Conditions | Observed Effect on Cell Viability | Reference |
| This compound (Compound 3) | CH12F3 | Wild-Type (APEX1+) | 24h treatment | Dose-dependent decrease | [3] |
| This compound (Compound 3) | CH12F3 | Knockout (APEX1-KO) | 24h treatment | Greater sensitivity to killing than wild-type around 10 µM | [3] |
| This compound (Compound 3) | HEK293 FT | Wild-Type (APEX1+) | 24h treatment | Dose-dependent decrease | [3] |
| This compound (Compound 3) | HEK293 FT | Knockout (APEX1-KO) | 24h treatment | Similar sensitivity to killing as wild-type | [3] |
| APX2009 (Redox Inhibitor) | CH12F3 | Wild-Type (APEX1+) | 24h treatment | Dose-dependent decrease | [3] |
| APX2009 (Redox Inhibitor) | CH12F3 | Knockout (APEX1-KO) | 24h treatment | Similar sensitivity to killing as wild-type | [3] |
| APX2009 (Redox Inhibitor) | HEK293 FT | Wild-Type (APEX1+) | 24h treatment | Dose-dependent decrease | [3] |
| APX2009 (Redox Inhibitor) | HEK293 FT | Knockout (APEX1-KO) | 24h treatment | Similar sensitivity to killing as wild-type | [3] |
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability, as referenced in studies on Ape1 inhibitors.[3]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound (Compound 3) or vehicle control. Incubate for the desired treatment period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently mix the contents of the wells and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: The Base Excision Repair (BER) pathway showing the critical role of Ape1.
Caption: A workflow for troubleshooting unexpected results with this compound.
Caption: The logical deduction of off-target effects from experimental outcomes.
References
- 1. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. APE1/Ref-1 - One Target with Multiple Indications: Emerging Aspects and New Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knockout and Inhibition of Ape1: Roles of Ape1 in Base Excision DNA Repair and Modulation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of APE1 enzymatic DNA repair assays: low APE1 activity is associated with increase lung cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Assay to Measure APE1 Enzymatic Activity on Ribose Monophosphate Abasic Site - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of Ape1-IN-3 In Vivo Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ape1-IN-3 (also known as Compound 3) in in vivo experimental models. The information is tailored for scientists and professionals in drug development, offering detailed methodologies and data presentation to enhance experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, or N-(3-(1,3-Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide, is a cell-permeable compound that functions as a potent and competitive inhibitor of the apurinic/apyrimidinic endonuclease 1 (Ape1) enzyme.[1] It specifically targets the DNA repair (nuclease) activity of Ape1, which includes its AP endonuclease and 3'-5' exonuclease functions. By inhibiting this activity, this compound blocks the incision of abasic sites in DNA, leading to an accumulation of DNA damage and sensitizing cancer cells to DNA-damaging agents.[2][3]
Q2: What are the known off-target effects of this compound?
A2: Studies have indicated that this compound may have off-target effects, which is a critical consideration for in vivo experiments. Research has shown that this compound can induce cytotoxicity in cells that lack the Ape1 protein (APEX1-knockout cells), suggesting that its effects are not solely dependent on Ape1 inhibition.[4][5] Therefore, it is crucial to include appropriate controls in your experiments to account for these potential off-target effects.
Q3: How should I dissolve and prepare this compound for in vivo administration?
A3: this compound is a lipophilic compound with low aqueous solubility. For in vitro studies, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[6] For in vivo administration, a common approach for such compounds is to first dissolve them in a small amount of DMSO and then dilute with a vehicle suitable for injection, such as corn oil, or a mixture of saline with solubilizing agents like Tween® 80 or PEG400. It is essential to perform a vehicle toxicity study to ensure the chosen formulation is well-tolerated by the animals. The final concentration of DMSO should be kept to a minimum (typically below 5-10% of the total injection volume) to avoid solvent-related toxicity.
Q4: Has the in vivo efficacy of this compound been extensively studied?
A4: While this compound has shown promise in in vitro studies by potentiating the effects of DNA-damaging agents in cancer cell lines, it has not significantly advanced into extensive in vivo preclinical studies.[2] Much of the in vivo research on Ape1 inhibition has focused on other compounds, such as APX3330, which targets the redox function of Ape1.[7] Therefore, researchers using this compound in vivo are encouraged to conduct thorough dose-finding and toxicity studies.
Troubleshooting Guide
Issue 1: Lack of In Vivo Efficacy
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability/Pharmacokinetics | - Verify the solubility and stability of your this compound formulation. - Consider alternative administration routes (e.g., intraperitoneal vs. oral gavage). - Perform a pilot pharmacokinetic (PK) study to determine the compound's concentration in plasma and tumor tissue over time. |
| Insufficient Dose | - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). - Review literature for dosing information on structurally similar compounds. A study on a related benzothiazole (B30560) acetamide (B32628) used a dose of 100 mg/kg in mice for analgesic studies, which could serve as a starting point for dose-range finding. |
| Rapid Metabolism | - Analyze plasma and tissue samples for the presence of metabolites. - If rapid metabolism is confirmed, consider more frequent dosing or a different administration route to maintain therapeutic concentrations. |
| Tumor Model Resistance | - Confirm Ape1 expression in your chosen cancer cell line or patient-derived xenograft (PDX) model. - Consider that some tumor types may have redundant DNA repair pathways that compensate for Ape1 inhibition. |
Issue 2: Unexpected Toxicity or Adverse Events in Animals
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | - As studies suggest off-target effects, it is crucial to include a control group treated with a structurally related but inactive compound, if available. - Lower the dose of this compound to see if the toxicity is dose-dependent. - Monitor for specific clinical signs and perform histopathological analysis of major organs to identify the affected tissues. |
| Vehicle-Related Toxicity | - Always include a vehicle-only control group in your study. - If toxicity is observed in the vehicle group, consider alternative formulation strategies with lower concentrations of organic solvents or different solubilizing agents. |
| Compound Instability | - Ensure the formulation is prepared fresh before each administration. - Assess the stability of the compound in the chosen vehicle over the duration of the experiment. |
Quantitative Data Summary
Due to the limited availability of in vivo quantitative data for this compound, the following table summarizes its in vitro activity and provides in vivo data for another Ape1 inhibitor, APX3330, for comparative context.
| Compound | Target | In Vitro Activity (IC50) | In Vivo Model | Dosing and Administration | Observed Efficacy | Reference |
| This compound (Compound 3) | Ape1 Nuclease Activity | ~2.0 µM (fluorescence-based assay) | Not extensively reported | Not well established | Potentiates cytotoxicity of DNA-damaging agents in vitro | [1] |
| APX3330 | Ape1 Redox Activity | ED50 of 87-135 µM for growth inhibition in pancreatic cancer cell lines | Pancreatic Cancer Xenograft (mice) | >10 µM blood concentrations achieved | Tumor growth reduction | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and injectable formulation of this compound for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
or a vehicle solution of 5% DMSO, 40% PEG400, and 55% saline
-
Sterile, amber-colored vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
In a sterile, amber-colored vial, weigh the required amount of this compound powder.
-
Add a minimal amount of DMSO to dissolve the powder completely. Vortex or sonicate briefly if necessary to aid dissolution. Aim for a high-concentration stock solution (e.g., 50-100 mg/mL).
-
-
Working Solution Preparation (Example with Corn Oil):
-
Calculate the final volume of the formulation needed based on the number of animals and the dose volume (e.g., 100 µL per 20g mouse).
-
In a new sterile vial, add the required volume of sterile corn oil.
-
Slowly add the calculated volume of the this compound DMSO stock solution to the corn oil while vortexing to ensure a uniform suspension. The final concentration of DMSO should not exceed 10%.
-
-
Working Solution Preparation (Example with PEG400/Saline):
-
In a sterile vial, mix the required volumes of DMSO, PEG400, and saline to prepare the vehicle.
-
Add the calculated volume of the this compound DMSO stock solution to the vehicle mixture and vortex thoroughly.
-
-
Administration:
-
Use the formulation immediately after preparation.
-
Administer the solution to the animals via the chosen route (e.g., intraperitoneal injection or oral gavage).
-
Note: It is crucial to perform a small-scale pilot study to ensure the solubility and stability of this compound in the chosen vehicle and to assess for any acute toxicity in the animals.
Protocol 2: General Xenograft Tumor Model Protocol
Objective: To evaluate the in vivo efficacy of this compound in a cancer xenograft model.
Materials:
-
Cancer cell line of interest (e.g., glioblastoma, ovarian cancer)
-
Immunocompromised mice (e.g., nude or NSG mice), 6-8 weeks old
-
Matrigel (optional)
-
This compound formulation (from Protocol 1)
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or serum-free media. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.
-
Inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Animal Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n ≥ 5 per group).
-
Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule and route.
-
Monitor the body weight of the animals regularly as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Continue to measure tumor volumes throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor tissue can be collected for further analysis (e.g., Western blot for Ape1, immunohistochemistry for proliferation markers).
-
Mandatory Visualizations
Ape1 Signaling Pathways
Caption: The Base Excision Repair (BER) pathway and the inhibitory action of this compound.
Caption: The redox signaling function of Ape1 (Ref-1) and its role in cancer progression.
References
- 1. APE1 Inhibitor III The APE1 Inhibitor III controls the biological activity of APE1. This small molecule/inhibitor is primarily used for Cell Structure applications. | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Knockout and Inhibition of Ape1: Roles of Ape1 in Base Excision DNA Repair and Modulation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Small Molecule Inhibitors of the Human Apurinic/apyrimidinic Endonuclease 1 (APE1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. selleckchem.com [selleckchem.com]
Ape1-IN-3 Technical Support Center: Refining Dosage for Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on utilizing Ape1-IN-3, a competitive inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1), to achieve synergistic effects in combination with other anti-cancer agents. The information is presented in a question-and-answer format to directly address potential issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as APE1 Inhibitor III, is a cell-permeable small molecule that acts as a competitive inhibitor of the endonuclease activity of APE1.[1][2] APE1 is a key enzyme in the DNA base excision repair (BER) pathway, which is responsible for repairing apurinic/apyrimidinic (AP) sites in DNA.[3] By inhibiting APE1's ability to incise the DNA backbone at these AP sites, this compound leads to an accumulation of unrepaired DNA damage, which can trigger cell death.[3]
Q2: Why is this compound explored for synergistic combinations?
A2: Many conventional cancer therapies, including alkylating agents (e.g., temozolomide), platinum-based drugs (e.g., cisplatin), and radiation therapy, induce DNA damage as their primary mechanism of action.[4][5][6] Cancer cells can develop resistance to these treatments by upregulating DNA repair pathways, including the BER pathway in which APE1 is a critical component. By inhibiting APE1 with this compound, the repair of therapy-induced DNA lesions is compromised, leading to an accumulation of cytotoxic damage and enhancing the therapeutic effect of the combination agent. This potentiation of cytotoxicity is the basis for the synergistic effect.[7][8]
Q3: With which agents has this compound shown synergistic effects?
A3: Preclinical studies have demonstrated that this compound can act synergistically with a range of DNA-damaging agents. These include:
-
Alkylating agents: such as temozolomide (B1682018) (TMZ) and methyl methanesulfonate (B1217627) (MMS).[9]
-
Platinum-based drugs: like cisplatin (B142131).
The inhibition of APE1 is a promising strategy to combat resistance to these therapies.[7]
Troubleshooting Guides
Problem 1: High variability or poor reproducibility in synergy experiments.
-
Possible Cause: Inconsistent cell seeding density, variations in drug preparation, or fluctuations in incubation times.
-
Solution:
-
Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before seeding.
-
Prepare fresh drug dilutions for each experiment from a validated stock solution. This compound is typically dissolved in DMSO.[1] Be mindful of the final DMSO concentration in your culture medium, as high concentrations can be toxic to cells.
-
Strictly adhere to the predetermined incubation times for single-agent and combination treatments.
-
Problem 2: Difficulty in determining the optimal concentration range for this compound and the combination agent.
-
Possible Cause: Lack of preliminary dose-response data for individual agents.
-
Solution:
-
Before conducting combination studies, perform dose-response experiments for each drug individually to determine their respective IC50 values (the concentration that inhibits 50% of cell viability). This will provide a basis for selecting the concentration ranges for the synergy assay.
-
A common starting point for combination experiments is to use concentrations around the IC50 values of each drug. A matrix of concentrations, including doses above and below the IC50, should be tested.
-
Problem 3: Combination Index (CI) values are inconsistent or difficult to interpret.
-
Possible Cause: Issues with the experimental setup, data analysis, or inherent properties of the drug interaction.
-
Solution:
-
Experimental Design: Use a fixed-ratio experimental design where the ratio of the two drugs is kept constant across a range of dilutions. This simplifies the analysis and interpretation of CI values.
-
Data Analysis: Utilize validated software for calculating CI values, such as CompuSyn. Ensure that the data input is accurate. The Chou-Talalay method is a widely accepted method for quantifying drug synergy.
-
Interpretation: Remember that a CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. It is often useful to assess CI values at different effect levels (e.g., 50%, 75%, and 90% inhibition) to understand the nature of the interaction across a range of drug concentrations.
-
Problem 4: Unexpected cytotoxicity observed with this compound alone at concentrations intended for synergistic studies.
-
Possible Cause: Cell line sensitivity or off-target effects of the inhibitor.
-
Solution:
-
Thoroughly characterize the single-agent cytotoxicity of this compound in your specific cell line. The IC50 of this compound can vary between cell lines.
-
If significant single-agent toxicity is observed at the desired concentrations, consider using lower, non-toxic concentrations of this compound in the combination experiments. The goal is to find a concentration that is not overtly cytotoxic on its own but is sufficient to inhibit APE1 and sensitize the cells to the partner drug.
-
Quantitative Data Summary
The following tables summarize reported IC50 values for this compound and its common synergistic partners in relevant cancer cell lines. Note that these values can vary depending on the specific experimental conditions (e.g., cell line, assay type, incubation time).
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ~2.0 (in vitro assay) | [Calbiochem, Sigma-Aldrich] |
| SF767 | Glioblastoma | <10 | [9] |
| Various | Various | 0.32 - 11.6 | [10] |
Table 2: IC50 Values of Temozolomide (TMZ) in Glioblastoma Cell Lines
| Cell Line | MGMT Status | IC50 (µM) | Incubation Time | Reference |
| A172 | Unmethylated (Low) | 14.1 | 72h | [11] |
| LN229 | Unmethylated (Low) | 14.5 | 72h | [11] |
| SF268 | Methylated (High) | 147.2 | 72h | [11] |
| U87 | Unmethylated (Low) | 180 (median) | 48h | [1] |
| U251 | Unmethylated (Low) | 84 (median) | 48h | [1] |
| T98G | Methylated (High) | 247 | 5 days | [7] |
Table 3: IC50 Values of Cisplatin in Lung Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| A549 | NSCLC | 9 | 72h | [11] |
| H1299 | NSCLC | 27 | 72h | [11] |
| A549 | NSCLC | 6.59 | 72h | [12] |
Detailed Experimental Protocols
Protocol 1: Determining Synergistic Effects of this compound and Temozolomide in Glioblastoma Cells using the Combination Index (CI) Method
1. Materials:
- Glioblastoma cell line (e.g., U87MG, T98G)
- This compound (stock solution in DMSO)
- Temozolomide (TMZ) (stock solution in DMSO)
- Complete cell culture medium
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader
2. Procedure:
- Day 1: Cell Seeding
- Trypsinize and count the glioblastoma cells.
- Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight.
- Day 2: Drug Treatment
- Prepare serial dilutions of this compound and TMZ individually and in a fixed ratio combination. For the fixed ratio, a common starting point is the ratio of their individual IC50 values.
- Treat the cells with a range of concentrations of this compound alone, TMZ alone, and the combination. Include vehicle-treated (DMSO) control wells.
- Day 5: Viability Assay
- After 72 hours of incubation, assess cell viability using a suitable assay according to the manufacturer's instructions.
- Data Analysis:
- Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
- Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-response data. A CI < 1 indicates synergy.
Protocol 2: Assessing the Synergistic Interaction between this compound and Cisplatin in Lung Cancer Cells via Isobologram Analysis
1. Materials:
- Lung cancer cell line (e.g., A549)
- This compound (stock solution in DMSO)
- Cisplatin (stock solution in saline or water)
- Complete cell culture medium
- 96-well cell culture plates
- Cell viability reagent
- Graphing software
2. Procedure:
- Days 1 & 2: Follow the cell seeding and drug treatment steps as described in Protocol 1, using cisplatin as the combination partner.
- Day 4: Viability Assay
- After 48-72 hours of incubation, measure cell viability.
- Data Analysis:
- Determine the IC50 values for this compound and cisplatin individually.
- For the combination treatments, determine the concentrations of this compound and cisplatin that result in 50% inhibition of cell viability.
- Plot an isobologram: The x-axis represents the concentration of this compound, and the y-axis represents the concentration of cisplatin.
- Draw a line connecting the IC50 value of this compound on the x-axis to the IC50 value of cisplatin on the y-axis. This is the line of additivity.
- Plot the data points for the combination treatments that resulted in 50% inhibition. Points falling below the line of additivity indicate synergy.
Visualizations
Caption: Workflow for assessing drug synergy.
References
- 1. Apurinic endonuclease 1 promotes the cisplatin resistance of lung cancer cells by inducing Parkin-mediated mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APE1/REF-1 down-regulation enhances the cytotoxic effects of temozolomide in a resistant glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temozolomide resistance in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Altering DNA Repair to Improve Radiation Therapy: Specific and Multiple Pathway Targeting [frontiersin.org]
- 5. APE1 promotes radiation resistance against radiation-induced pyroptosis by inhibiting the STING pathway in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Overcoming Radiation Resistance by Targeting DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. APE1 overexpression is associated with cisplatin resistance in non-small cell lung cancer and targeted inhibition of APE1 enhances the activity of cisplatin in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic lethal targeting of DNA double strand break repair deficient cells by human apurinic/apyrimidinic endonuclease (APE1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. netjournals.org [netjournals.org]
Validation & Comparative
A Comparative Guide to APE1 Inhibitors: Ape1-IN-3 (APE1 Inhibitor III) vs. CRT0044876
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of Apurinic/Apyrimidinic Endonuclease 1 (APE1): Ape1-IN-3, also known as APE1 Inhibitor III, and CRT0044876. APE1 is a critical enzyme in the base excision repair (BER) pathway and a key regulator of gene expression through its redox signaling function, making it a significant target in cancer therapy and other diseases.[1][2][3][4] This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
Quantitative Performance Comparison
The following tables summarize the inhibitory activities of APE1 Inhibitor III and CRT0044876 based on published data. It is important to note that the data are compiled from various sources and may not have been generated under identical experimental conditions.
Table 1: In Vitro Inhibitory Activity against APE1
| Inhibitor | Target Activity | Assay Type | IC50 Value | Source Citation(s) |
| APE1 Inhibitor III | APE1 Endonuclease | Fluorescence-based HTS | 2.0 µM | [5][6] |
| APE1 Endonuclease | Radiotracer Incision Assay | 12.0 µM | [5][6] | |
| APE1 Endonuclease (in HeLa cell extract) | - | 600 nM | [5][6] | |
| CRT0044876 | APE1 Endonuclease | Fluorescence-based | ~3 µM | [7][8][9] |
| APE1 Endonuclease | Gel-based Cleavage Assay | 3.06 µM | [10] | |
| 3'-Phosphoglycolate Diesterase | - | ~5 µM | [7][8] | |
| 3'-Phosphatase | - | Potent Inhibition | [10] |
Table 2: Cellular Effects and Specificity
| Inhibitor | Cellular Effect | Cell Line | Observations | Source Citation(s) |
| APE1 Inhibitor III | Potentiation of DNA-damaging agents | HeLa | ~3-fold potentiation of cytotoxicity | [5][6] |
| Genomic AP site accumulation | HEK293T, HeLa | Increased accumulation | [5][6] | |
| CRT0044876 | Potentiation of DNA-damaging agents | - | Potentiates cytotoxicity of several DNA base-targeting compounds | [7][8] |
| AP site accumulation | - | Leads to a synergistic increase in the level of AP sites when combined with MMS | [7] | |
| Enzyme Specificity | - | Inhibits Exonuclease III family; no inhibition of Endonuclease IV, BamHI, or Topoisomerase I at 100 µM | [7][8] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize APE1 inhibitors.
Fluorescence Polarization (FP) Assay for APE1 Inhibition
This assay measures the binding of an inhibitor to APE1 by monitoring changes in the fluorescence polarization of a fluorescently labeled DNA substrate.
Principle: A small, fluorescently labeled DNA probe tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger APE1 protein, the probe's rotation slows, leading to an increase in polarization. An inhibitor that competes with the DNA for binding to APE1 will displace the probe, causing a decrease in polarization.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human APE1 protein.
-
Fluorescently labeled DNA substrate (e.g., a 25-mer oligonucleotide containing a central abasic site analog, labeled with a fluorophore like 6-FAM).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 0.1 mg/mL BSA, and 5 mM MgCl₂.
-
Test inhibitors (e.g., APE1 Inhibitor III, CRT0044876) dissolved in DMSO.
-
Black, low-volume 384-well microplates.
-
A microplate reader equipped with fluorescence polarization optics.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the fluorescent DNA probe (e.g., 10 nM) and APE1 protein (e.g., 20 nM) in the assay buffer. The optimal concentrations should be determined empirically to give a stable and significant polarization signal.
-
Dispense the reaction mixture into the wells of the microplate.
-
Add serial dilutions of the test inhibitors to the wells. Include a positive control (no inhibitor) and a negative control (no APE1). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 520 nm emission for 6-FAM).
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Förster Resonance Energy Transfer (FRET) Assay for APE1 Endonuclease Activity
This assay continuously monitors the endonuclease activity of APE1 on a dual-labeled DNA substrate.
Principle: A single-stranded DNA oligonucleotide is labeled with a FRET donor (e.g., 6-FAM) on one end and a quencher (e.g., Dabcyl) on the other. In its intact, hairpin or random coil structure, the donor and quencher are in close proximity, resulting in quenching of the donor's fluorescence. When APE1 cleaves the substrate at an internal abasic site, the donor and quencher separate, leading to an increase in fluorescence.[11]
Protocol:
-
Reagents and Materials:
-
Purified recombinant human APE1 protein.
-
FRET DNA substrate: A single-stranded oligonucleotide (e.g., 20-mer) with a 5'-fluorophore (e.g., 6-FAM), a 3'-quencher (e.g., Dabcyl), and a central abasic site analog.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, and 5 mM MgCl₂.
-
Test inhibitors dissolved in DMSO.
-
Black microplates (96- or 384-well).
-
A fluorescence plate reader capable of kinetic measurements.
-
-
Assay Procedure:
-
Prepare a reaction mixture in the assay buffer containing the FRET DNA substrate (e.g., 100 nM).
-
Add serial dilutions of the test inhibitors to the wells.
-
Initiate the reaction by adding APE1 protein (e.g., 1-5 nM) to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time at the appropriate wavelengths for the FRET pair.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of inhibitor that reduces the enzyme activity by 50%.
-
Cell-Based Assay for AP Site Accumulation
This assay determines the ability of an APE1 inhibitor to increase the level of apurinic/apyrimidinic (AP) sites in the genomic DNA of cultured cells, particularly after treatment with a DNA-damaging agent.
Principle: APE1 is the primary enzyme responsible for incising AP sites in the BER pathway. Inhibiting APE1 leads to an accumulation of these sites. The aldehyde group present in the open-ring form of an AP site can be tagged with an aldehyde-reactive probe (ARP), which can then be quantified.
Protocol:
-
Reagents and Materials:
-
Human cell line (e.g., HeLa, U2OS).
-
Cell culture medium and supplements.
-
DNA-damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS).
-
Test APE1 inhibitors.
-
ARP reagent (biotin-tagged).
-
Genomic DNA isolation kit.
-
Slot-blot apparatus.
-
Streptavidin-horseradish peroxidase (HRP) conjugate.
-
Chemiluminescent HRP substrate.
-
Imaging system for chemiluminescence detection.
-
-
Assay Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the APE1 inhibitor for a specified time (e.g., 1-4 hours).
-
Treat the cells with a DNA-damaging agent like MMS (e.g., 100 µM) for a short period (e.g., 15-30 minutes) to induce the formation of AP sites.
-
Isolate genomic DNA from the treated cells.
-
Quantify the DNA concentration.
-
Label the AP sites in the isolated DNA by incubating with the ARP reagent.
-
Immobilize the ARP-labeled DNA onto a nitrocellulose membrane using a slot-blot apparatus.
-
Block the membrane and then probe with streptavidin-HRP.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the signal intensity for each sample.
-
Normalize the signal to the amount of DNA loaded.
-
Compare the levels of AP sites in inhibitor-treated cells to control cells to determine the effect of the inhibitor on AP site accumulation.
-
Mandatory Visualizations
APE1 Signaling and Functional Pathways
APE1 plays a dual role in maintaining genomic integrity and regulating gene expression. The diagram below illustrates these interconnected functions.
Experimental Workflow for APE1 Inhibitor Screening
The following diagram outlines a typical workflow for identifying and characterizing novel APE1 inhibitors.
References
- 1. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifunctional APE1 DNA repair-redox signaling protein as a drug target in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knockdown of the DNA repair and redox signaling protein Ape1/Ref-1 blocks ovarian cancer cell and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. APE1 Inhibitor III The APE1 Inhibitor III controls the biological activity of APE1. This small molecule/inhibitor is primarily used for Cell Structure applications. | Sigma-Aldrich [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
- 10. Isolation of a small molecule inhibitor of DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of APE1 Inhibitors: Ape1-IN-3 and APE1 Inhibitor III
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two inhibitors targeting Apurinic/Apyrimidinic Endonuclease 1 (APE1), a critical enzyme in DNA repair and redox signaling. This document outlines the available data on the potency of Ape1-IN-3 and APE1 Inhibitor III, presents detailed experimental methodologies for inhibitor evaluation, and visualizes key biological pathways and experimental workflows.
Introduction to APE1 and its Inhibition
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a multifunctional protein vital for cellular integrity. It plays a central role in the base excision repair (BER) pathway by incising the DNA backbone at abasic sites, which are common forms of DNA damage.[1][2] Additionally, APE1 functions as a redox regulator of numerous transcription factors, including AP-1, NF-κB, and HIF-1α, thereby influencing gene expression related to cell survival, proliferation, and inflammation.[3][4][5] Given its dual roles in promoting cancer cell survival and resistance to therapy, APE1 is a promising target for anticancer drug development. Small molecule inhibitors of APE1 can potentiate the efficacy of DNA-damaging chemotherapeutics and may also exhibit standalone anti-cancer activity.
Potency Comparison: this compound vs. APE1 Inhibitor III
A direct and comprehensive comparison of the potency of this compound and APE1 Inhibitor III is challenging due to the limited publicly available data for this compound. The information for this compound is primarily found in patent literature, with specific quantitative data such as IC50 values not readily accessible in peer-reviewed publications. In contrast, APE1 Inhibitor III has been more extensively characterized in the scientific literature.
Table 1: Summary of Quantitative Data for this compound and APE1 Inhibitor III
| Feature | This compound | APE1 Inhibitor III |
| Synonyms | Compound 1 | N-(3-(1,3-Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide |
| Chemical Formula | Data not publicly available | C₁₉H₂₁N₃OS₂ |
| Molecular Weight | Data not publicly available | 371.52 g/mol |
| IC50 (Fluorescence-based HTS Assay) | Data not publicly available | 2.0 µM |
| IC50 (Radiotracer Incision Assay) | Data not publicly available | 12.0 µM |
| IC50 (HeLa Cell Extract Assay) | Data not publicly available | 600 nM |
| Mechanism of Action | APE1 Inhibitor | Competitive, active site-targeting inhibitor of APE1 endonuclease activity |
| Primary Reference | Patent: WO2018161741A1 | Rai, G., et al. J Med Chem. 2012, 55(7), 3101-12. |
Detailed Inhibitor Profiles
APE1 Inhibitor III
APE1 Inhibitor III is a cell-permeable compound belonging to the benzothiazolyl-tetrahydrothieno-pyridine class. It has been characterized as a potent and competitive inhibitor that targets the active site of APE1's endonuclease domain. By blocking this enzymatic activity, APE1 Inhibitor III effectively halts the base excision repair pathway at the DNA strand incision step. This leads to an accumulation of unrepaired abasic sites, which can enhance the cytotoxic effects of DNA-damaging agents like methyl methanesulfonate (B1217627) (MMS) and temozolomide (B1682018) (TMZ) in cancer cells. The reported potency of APE1 Inhibitor III varies depending on the assay, with a notable sub-micromolar activity in a cell-based extract assay, suggesting good cellular uptake and target engagement.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key assays used to determine the potency of APE1 Inhibitor III, based on the work by Rai et al. (2012) and general laboratory practices.
Fluorescence-Based High-Throughput Screening (HTS) Assay for APE1 Inhibition
This assay measures the endonuclease activity of APE1 using a fluorogenic DNA substrate.
-
Substrate Design : A short double-stranded DNA oligonucleotide is synthesized with a centrally located abasic site mimic (e.g., tetrahydrofuran, THF). A fluorescent reporter molecule (e.g., FAM) is attached to one side of the abasic site, and a quencher molecule (e.g., DABCYL) is attached to the other. In the intact substrate, the proximity of the quencher to the fluorophore results in low fluorescence.
-
Reaction Mixture : The reaction is typically performed in a buffer containing HEPES, KCl, MgCl₂, and DTT. Recombinant human APE1 enzyme is added to the buffer.
-
Inhibitor Addition : The test compound (e.g., APE1 Inhibitor III) is added to the reaction mixture at various concentrations. A DMSO control is used as a reference for uninhibited enzyme activity.
-
Initiation and Measurement : The reaction is initiated by the addition of the fluorogenic DNA substrate. As APE1 cleaves the DNA at the abasic site, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The fluorescence is monitored over time using a plate reader.
-
Data Analysis : The rate of increase in fluorescence is proportional to APE1 activity. The percentage of inhibition at each compound concentration is calculated relative to the DMSO control. The IC50 value is determined by fitting the dose-response data to a suitable pharmacological model.
Radiotracer Incision Assay
This assay provides a more direct measure of DNA cleavage using a radioactively labeled substrate.
-
Substrate Preparation : A double-stranded oligonucleotide containing a single abasic site is used. One of the strands is labeled at the 5' end with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Reaction Conditions : The reaction mixture includes the radiolabeled DNA substrate, purified APE1 enzyme, and the inhibitor at various concentrations in a suitable reaction buffer.
-
Enzyme Reaction : The reaction is incubated at 37°C for a defined period, allowing APE1 to cleave the DNA at the abasic site.
-
Reaction Termination and Separation : The reaction is stopped by the addition of a loading buffer containing a denaturant (e.g., formamide) and a tracking dye. The DNA fragments are then separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Detection and Quantification : The gel is dried and exposed to a phosphor screen or X-ray film. The amount of radioactivity in the uncleaved substrate and the cleaved product bands is quantified using a phosphorimager or densitometry. The percentage of inhibition is calculated, and the IC50 value is determined.
APE1 Activity Assay in Cell Extracts
This assay measures the ability of an inhibitor to block APE1 activity in a more physiologically relevant context.
-
Preparation of Whole-Cell Extracts : Cultured cells (e.g., HeLa) are harvested and lysed in a buffer that preserves protein activity. The cell debris is removed by centrifugation, and the supernatant containing the cellular proteins, including endogenous APE1, is collected.
-
Assay Procedure : The assay is performed similarly to the in vitro assays described above, using either a fluorescent or radiolabeled abasic DNA substrate. The whole-cell extract is used as the source of APE1 activity.
-
Inhibition Measurement : The inhibitor is pre-incubated with the cell extract before the addition of the substrate. The reaction is then allowed to proceed, and the cleavage of the substrate is measured.
-
Data Analysis : The IC50 value is calculated based on the dose-dependent inhibition of APE1 activity present in the cell extract.
Signaling Pathways and Experimental Workflows
APE1's Dual Roles in Cellular Pathways
APE1 functions in two major cellular pathways: the Base Excision Repair (BER) pathway and redox signaling pathways that regulate transcription factors. Understanding these pathways is crucial for appreciating the multifaceted consequences of APE1 inhibition.
Caption: Dual functions of APE1 in Base Excision Repair and Redox Signaling.
General Experimental Workflow for APE1 Inhibitor Evaluation
The process of identifying and characterizing a novel APE1 inhibitor typically follows a standardized workflow, from initial screening to cellular validation.
Caption: Workflow for the discovery and validation of APE1 inhibitors.
Summary and Future Directions
This guide provides a comparative overview of this compound and APE1 Inhibitor III. While APE1 Inhibitor III is a well-characterized, potent, and competitive inhibitor of APE1's endonuclease function, there is a significant lack of publicly available, peer-reviewed data on the potency and mechanism of action of this compound.
For researchers interested in utilizing an APE1 inhibitor, APE1 Inhibitor III represents a reliable tool with established potency and a described mechanism of action. Future studies are needed to fully characterize this compound and place its potency in context with other known APE1 inhibitors. Such studies would be invaluable to the drug development community and would enable a more direct and meaningful comparison between these two compounds. As the field of DNA repair inhibitors continues to grow, the development and thorough characterization of novel APE1 inhibitors will be critical for advancing new cancer therapies.
References
- 1. APE1: A skilled nucleic acid surgeon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. From DNA Repair to Redox Signaling: The Multifaceted Role of APEX1 (Apurinic/Apyrimidinic Endonuclease 1) in Cardiovascular Health and Disease [mdpi.com]
- 5. researchgate.net [researchgate.net]
Validating APE1 Endonuclease Inhibition: A Comparative Guide to Ape1-IN-3 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Apurinic/apyrimidinic endonuclease 1 (APE1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA lesions caused by oxidative stress and alkylating agents. Its dual roles in DNA repair and redox signaling have made it a compelling target for cancer therapy. This guide provides a comparative analysis of Ape1-IN-3 and other known APE1 inhibitors, offering a resource for validating their inhibitory effects on APE1's endonuclease activity.
Comparative Analysis of APE1 Inhibitors
The inhibitory potential of various compounds against APE1 endonuclease activity is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for several APE1 inhibitors, including APE1-IN-1, providing a snapshot of their relative potencies. It is crucial to consider that these values can vary based on the specific assay conditions.
| Inhibitor | IC50 (µM) | Assay Type | Reference |
| Ape1-IN-1 (APE1 Inhibitor III) | 2.0 | Quantitative High-Throughput Screen (qHTS) | [2] |
| 12.0 | Radiotracer Incision Assay | [2] | |
| ~3.7 | Not Specified | [3] | |
| CRT0044876 | ~3 | Not Specified | [4] |
| Myricetin | Lacks significant inhibition under aggregate-disrupting conditions | Not Specified | |
| Lucanthone | Direct inhibitor, but also a potent topoisomerase II poison | Not Specified | |
| AR03 | 3.7 ± 0.3 | Not Specified | [3] |
APE1 Signaling Pathway in Base Excision Repair
APE1 plays a central role in the Base Excision Repair (BER) pathway, a critical mechanism for maintaining genomic integrity. The process is initiated by the recognition and removal of a damaged base by a DNA glycosylase, creating an apurinic/apyrimidinic (AP) site. APE1 then cleaves the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl group and a 5'-deoxyribose phosphate (B84403) (dRP) terminus. This action is essential for subsequent repair steps involving DNA polymerase and DNA ligase.[5][6][7]
Experimental Protocols for Validating APE1 Inhibition
To validate the inhibitory effect of compounds like this compound on APE1 endonuclease activity, researchers can employ several established assays. Below are detailed methodologies for two common approaches: a fluorescence-based assay and a gel-based cleavage assay.
Fluorescence-Based Endonuclease Activity Assay
This high-throughput method utilizes a specially designed oligonucleotide probe with a fluorophore and a quencher. Cleavage of the probe by APE1 separates the fluorophore and quencher, resulting in a detectable increase in fluorescence.
Materials:
-
Recombinant human APE1 protein
-
Fluorescently labeled oligonucleotide substrate containing an abasic site analog (e.g., a tetrahydrofuran (B95107) [THF] moiety) flanked by a fluorophore (e.g., FAM) and a quencher (e.g., DABCYL).
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT, and 0.1 mg/ml BSA.
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO).
-
96- or 384-well black microplates.
-
Fluorescence plate reader.
Protocol:
-
Prepare a reaction mixture containing the assay buffer and the fluorescent oligonucleotide substrate at a final concentration of ~50 nM.
-
Add varying concentrations of the test inhibitor to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control with a known APE1 inhibitor.
-
Initiate the reaction by adding recombinant APE1 protein to each well to a final concentration of ~1 nM.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Gel-Based Endonuclease Cleavage Assay
This method directly visualizes the cleavage of a radiolabeled or fluorescently-labeled DNA substrate by APE1.
Materials:
-
Recombinant human APE1 protein.
-
Oligonucleotide substrate (e.g., a 30-mer) containing a single abasic site analog, end-labeled with 32P or a fluorescent tag.
-
Assay buffer: 50 mM HEPES-KOH (pH 7.5), 50 mM KCl, 10 mM MgCl2, and 0.1 mg/ml BSA.
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent.
-
Stop solution: Formamide-containing loading buffer with EDTA.
-
Denaturing polyacrylamide gel (e.g., 15-20%).
-
Phosphorimager or fluorescence gel scanner.
Protocol:
-
Prepare reaction mixtures containing the assay buffer, the labeled oligonucleotide substrate (~100 nM), and varying concentrations of the test inhibitor.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the cleavage reaction by adding APE1 protein (~5-10 nM).
-
Incubate the reactions at 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reactions by adding an equal volume of stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products (uncleaved substrate and cleaved product) by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the gel using a phosphorimager or fluorescence scanner.
-
Quantify the band intensities of the uncleaved substrate and the cleaved product.
-
Calculate the percentage of cleavage and inhibition for each inhibitor concentration.
-
Determine the IC50 value as described for the fluorescence-based assay.
Experimental Workflow for APE1 Inhibitor Validation
The process of validating a potential APE1 inhibitor involves a series of steps, from initial screening to detailed characterization of its inhibitory activity.
By following these protocols and considering the comparative data, researchers can effectively evaluate the inhibitory properties of this compound and other novel compounds targeting APE1 endonuclease activity, contributing to the development of new therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterizing inhibitors of human AP endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Apurinic/Apyrimidinic Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complexities of the DNA Base Excision Repair Pathway for Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of Ape1-IN-3 and APE1 siRNA Knockdown in Targeting APE1 Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for inhibiting Apurinic/Apyrimidinic Endonuclease 1 (APE1) function: the small molecule inhibitor Ape1-IN-3 and siRNA-mediated knockdown. APE1 is a critical enzyme in the base excision repair (BER) pathway and a key regulator of cellular redox signaling, making it a promising target in cancer therapy. Understanding the nuances of these inhibitory approaches is crucial for designing robust experiments and interpreting results accurately.
Introduction to APE1: A Multifunctional Target
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox factor-1 (Ref-1), is a vital protein with two primary, independent functions. Its primary role is as a DNA repair enzyme in the BER pathway, where it incises the phosphodiester backbone at abasic sites, which are common forms of DNA damage.[1] Additionally, APE1 functions as a redox signaling factor, modulating the activity of numerous transcription factors involved in cancer progression, such as AP-1, NF-κB, HIF-1α, and p53.[1][2] Given its central role in cell survival and proliferation, APE1 is a significant target for therapeutic intervention, particularly in oncology.
Mechanisms of Inhibition: A Tale of Two Approaches
This compound: Direct Enzymatic Inhibition
This compound is a small molecule inhibitor that directly targets the endonuclease activity of APE1. By binding to the enzyme's active site, it prevents APE1 from cleaving the DNA backbone at apurinic/apyrimidinic (AP) sites.[1] This leads to an accumulation of unrepaired AP sites, which can stall DNA replication and transcription, ultimately triggering cell death.[1] It is important to note that while this compound is designed to be specific for the endonuclease function, some small molecule inhibitors of APE1 have been reported to have potential off-target effects.[3]
siRNA Knockdown: Silencing the Message
Small interfering RNA (siRNA) targeting APE1 provides an alternative method of inhibition by reducing the total cellular protein levels of APE1. This is achieved by introducing double-stranded RNA molecules that are complementary to the APE1 mRNA sequence. This leads to the degradation of the APE1 mRNA, thereby preventing its translation into protein. The reduction in APE1 protein levels affects all of its functions, including both DNA repair and redox signaling.
Comparative Analysis of Cellular Effects
The following tables summarize the quantitative effects of APE1 inhibition via this compound (and similar endonuclease inhibitors) and siRNA knockdown. It is important to note that the data is collated from various studies and direct head-to-head comparisons in the same experimental system are limited. Therefore, variations in cell lines, inhibitor concentrations, and duration of siRNA treatment should be considered when interpreting these results.
Table 1: Effects on Cell Viability and Proliferation
| Parameter | This compound / Similar Inhibitor | APE1 siRNA Knockdown | Cell Line(s) | Citation(s) |
| IC50 | ~4 µM - 11.6 µM (Inhibitor-1 & -2) | Not Applicable | V79, V-C8 | [4] |
| Reduction in Cell Proliferation | Dose-dependent reduction | Significant slowing of growth rate | Ovarian (SKOV-3x), Bladder (T24, UC3), Prostate (PC-3, C4-2) | [2][5][6] |
| Tumor Growth Inhibition (in vivo) | Not explicitly found for this compound | Dramatic reduction in tumor volume | Ovarian (SKOV-3x xenografts) | [2] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest
| Parameter | This compound / Similar Inhibitor | APE1 siRNA Knockdown | Cell Line(s) | Citation(s) |
| Induction of Apoptosis | Induces apoptosis | Can induce apoptosis, but not always observed | NSCLC (A549, NCI-H460), Ovarian (SKOV-3x) | [2] |
| Cell Cycle Arrest | G2/M arrest | S-phase extension or G2/M arrest | Chinese Hamster (V79, V-C8), Ovarian (SKOV-3x) | [2][4] |
| Accumulation of DNA Damage (AP sites) | Significant increase in AP sites | Increase in AP sites | Chinese Hamster (V79, V-C8) | [4] |
Experimental Protocols
This compound (Endonuclease Inhibitor) Treatment
-
Cell Seeding: Plate cells at a desired density in appropriate well plates and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound (or a similar inhibitor) in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the APE1 inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTS, MTT), apoptosis assays (e.g., Annexin V staining), or cell cycle analysis (e.g., propidium (B1200493) iodide staining and flow cytometry).
APE1 siRNA Knockdown
-
Cell Seeding: Plate cells in antibiotic-free medium to a confluence of 30-50% at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the APE1-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal knockdown time should be determined empirically.
-
Validation of Knockdown: Harvest a subset of cells to validate the reduction in APE1 protein levels by Western blotting.
-
Phenotypic Analysis: The remaining cells can be used for downstream functional assays as described for the inhibitor treatment.
Visualizing the Mechanisms and Pathways
Diagram 1: Mechanisms of APE1 Inhibition
References
- 1. What are APE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Knockdown of the DNA repair and redox signaling protein Ape1/Ref-1 blocks ovarian cancer cell and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic lethal targeting of DNA double strand break repair deficient cells by human apurinic/apyrimidinic endonuclease (APE1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types [scholarworks.indianapolis.iu.edu]
- 6. Small-molecule inhibition of APE1 induces apoptosis, pyroptosis, and necroptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of APE1/Ref-1 Inhibitors: APX3330 vs. CRT0044876 in Redox Signaling and DNA Repair
For researchers, scientists, and drug development professionals, understanding the specific mechanisms of action of targeted inhibitors is paramount. This guide provides a detailed comparative analysis of two prominent inhibitors of Apurinic/Apyrimidinic Endonuclease 1 (APE1/Ref-1): APX3330, a selective inhibitor of the redox signaling function, and CRT0044876, an inhibitor of the DNA repair endonuclease function. This comparison is supported by available experimental data and detailed methodologies to aid in the evaluation and selection of these compounds for research and therapeutic development.
APE1/Ref-1 is a multifunctional protein with critical roles in two distinct cellular pathways: base excision repair (BER) of damaged DNA and redox regulation of transcription factors that control a wide range of cellular processes, including inflammation, angiogenesis, and cell survival. The dual functionality of APE1/Ref-1 makes it an attractive therapeutic target, with inhibitors being developed to selectively target either its DNA repair or redox signaling activities.
Overview of Inhibitors
APX3330 is a first-in-class, orally bioavailable small molecule that selectively inhibits the redox signaling function of APE1/Ref-1.[1][2][3] It does not significantly affect the protein's DNA repair endonuclease activity.[1][2][3] APX3330 has undergone Phase I and II clinical trials for various indications, including diabetic retinopathy and advanced solid tumors.[1][2][3][4][5] Its mechanism involves modulating the activity of key transcription factors such as HIF-1α, NF-κB, and STAT3, thereby impacting downstream pathways involved in angiogenesis and inflammation.[6]
CRT0044876 is a potent and selective inhibitor of the APE1 endonuclease activity.[7][8][9] It targets the DNA repair function of APE1, which is crucial for the BER pathway. By inhibiting the cleavage of apurinic/apyrimidinic (AP) sites in DNA, CRT0044876 can sensitize cancer cells to DNA-damaging agents.[7][8] It has been shown to inhibit the AP endonuclease, 3'-phosphodiesterase, and 3'-phosphatase activities of APE1.[7]
Comparative Data
The following tables summarize the available quantitative data for APX3330 and CRT0044876, providing a direct comparison of their key characteristics.
| Feature | APX3330 | CRT0044876 | Reference |
| Primary Target | APE1/Ref-1 Redox Signaling Function | APE1/Ref-1 DNA Repair (Endonuclease) Function | [1][2][3],[7][8][9] |
| Mechanism of Action | Selectively inhibits the reduction of transcription factors by APE1/Ref-1. | Competitively inhibits the endonuclease active site of APE1. | [6], |
| Oral Bioavailability | Yes | Not explicitly stated, but developed for in vitro and cellular assays. | [1][2][3],[7] |
| Clinical Development | Phase II completed for Diabetic Retinopathy; Phase I completed for solid tumors. | Preclinical | [1][2][3][4][5],[7] |
| Assay Type | Parameter | APX3330 | CRT0044876 | Reference |
| APE1 Redox Activity | IC50 (EMSA/Transactivation) | ~7-55 µM | Not reported to inhibit redox activity | [10] |
| APE1 Endonuclease Activity | IC50 (Fluorescence/Radiotracer) | >100 µM (does not significantly inhibit) | ~3 µM (fluorescence assay) | [10],[7] |
| APE1 3'-phosphodiesterase Activity | IC50 | Not reported | ~5 µM | [7] |
| Cell Viability (HeLa cells) | Cytotoxicity | Potentiates cytotoxicity of DNA damaging agents | Potentiates cytotoxicity of DNA damaging agents | [11], |
Signaling Pathways and Experimental Workflows
To visualize the distinct roles of APE1/Ref-1 and the points of intervention for APX3330 and CRT0044876, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize APE1/Ref-1 inhibitors.
APE1 Endonuclease Activity Assay (Fluorescence-based)
This assay measures the ability of an inhibitor to block the DNA repair function of APE1.
-
Principle: A synthetic DNA oligonucleotide substrate containing a fluorescent reporter and a quencher is used. The substrate contains an abasic site mimic (e.g., tetrahydrofuran, THF). In the intact substrate, the quencher suppresses the fluorescence of the reporter. Upon cleavage of the AP site by APE1, the reporter is separated from the quencher, resulting in an increase in fluorescence.
-
Reagents:
-
Purified recombinant human APE1 protein.
-
Fluorescently labeled DNA substrate (e.g., 5'-FAM, 3'-DABCYL with an internal THF site).
-
Assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 0.1 mg/mL BSA, 5 mM MgCl2, pH 7.5).
-
Test inhibitor (e.g., CRT0044876) at various concentrations.
-
-
Procedure:
-
Prepare reaction mixtures containing the assay buffer, DNA substrate, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding purified APE1 protein.
-
Incubate the reaction at 37°C.
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.[12][13][14]
-
APE1 Redox Activity Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay assesses the ability of an inhibitor to block the redox function of APE1.
-
Principle: APE1/Ref-1 reduces a specific cysteine residue in the DNA binding domain of transcription factors (e.g., c-Jun), enhancing their ability to bind to their consensus DNA sequence. This protein-DNA complex can be visualized by its retarded mobility in a non-denaturing polyacrylamide gel. An inhibitor of the redox function will prevent this enhanced DNA binding.
-
Reagents:
-
Purified recombinant human APE1 protein.
-
Purified recombinant transcription factor (e.g., c-Jun).
-
Radiolabeled or fluorescently labeled double-stranded DNA probe containing the consensus binding site for the transcription factor (e.g., AP-1 consensus sequence).
-
Assay buffer (e.g., 20 mM HEPES-KOH, 50 mM KCl, 1 mM DTT, 2.5 mM MgCl2, 10% glycerol, pH 7.9).
-
Test inhibitor (e.g., APX3330) at various concentrations.
-
-
Procedure:
-
Pre-incubate the oxidized transcription factor with APE1 in the presence or absence of the inhibitor.
-
Add the labeled DNA probe to the reaction mixture and incubate to allow for protein-DNA binding.
-
Resolve the reaction products on a non-denaturing polyacrylamide gel.
-
Visualize the protein-DNA complexes by autoradiography or fluorescence imaging.
-
Quantify the amount of shifted probe to determine the extent of inhibition.
-
Cell Viability Assay (MTT/MTS)
This assay evaluates the cytotoxic effects of the inhibitors, alone or in combination with DNA damaging agents.
-
Principle: Tetrazolium salts (e.g., MTT, MTS) are reduced by metabolically active cells to form a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Reagents:
-
Cultured cells (e.g., HeLa, U2OS).
-
Cell culture medium and supplements.
-
Test inhibitor (APX3330 or CRT0044876).
-
DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS, temozolomide (B1682018) - TMZ).
-
MTT or MTS reagent.
-
Solubilization solution (for MTT).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the inhibitor, with or without a fixed concentration of a DNA damaging agent.
-
Incubate for a specified period (e.g., 24-72 hours).
-
Add the MTT or MTS reagent to each well and incubate.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
-
Western Blot Analysis of Downstream Targets
This technique is used to assess the effect of the inhibitors on the protein levels of APE1/Ref-1 itself and its downstream targets.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.
-
Reagents:
-
Cultured cells treated with inhibitors.
-
Lysis buffer.
-
Primary antibodies (e.g., anti-APE1, anti-HIF-1α, anti-phospho-NF-κB).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Block the membrane to prevent non-specific antibody binding.[15]
-
Incubate the membrane with the primary antibody overnight at 4°C.[15]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[15]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[15]
-
Quantify the band intensities to determine changes in protein expression.
-
Conclusion
APX3330 and CRT0044876 represent two distinct strategies for targeting the multifunctional APE1/Ref-1 protein. APX3330's selective inhibition of the redox signaling function offers a therapeutic approach for diseases driven by aberrant angiogenesis and inflammation, such as diabetic retinopathy and cancer, with the advantage of oral bioavailability and progression into clinical trials. In contrast, CRT0044876's potent inhibition of the DNA repair endonuclease activity positions it as a promising agent for sensitizing cancer cells to DNA-damaging chemotherapies.
The choice between these or similar inhibitors will depend on the specific research question or therapeutic goal. For studies focused on the role of APE1/Ref-1 in transcriptional regulation and associated signaling pathways, APX3330 is the more appropriate tool. For investigations into the base excision repair pathway and strategies to enhance the efficacy of genotoxic cancer treatments, CRT0044876 and other endonuclease-specific inhibitors are more suitable. The provided data and experimental protocols serve as a valuable resource for the scientific community to further explore the therapeutic potential of targeting the distinct functions of APE1/Ref-1.
References
- 1. medrxiv.org [medrxiv.org]
- 2. A Phase I study targeting the APE1/Ref-1 redox signaling protein with APX3330: First clinical agent targeting APE1/Ref-1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I study targeting the APE1/Ref-1 redox signaling protein with APX3330: First clinical agent targeting APE1/Ref-1 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hcplive.com [hcplive.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Isolation of a small molecule inhibitor of DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors of DNA repair nuclease activities of APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of apurinic/apyrimidinic endonuclease I's redox activity revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The redox function of apurinic/apyrimidinic endonuclease 1 as key modulator in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Small-Molecule Inhibitor of Apurinic/Apyrimidinic Endonuclease 1 Blocks Proliferation and Reduces Viability of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Western Blot Protocol for APE1 Antibody (NB100-116): Novus Biologicals [novusbio.com]
Head-to-Head Comparison of Novel APE1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive head-to-head comparison of Ape1-IN-3 and other novel inhibitors of Apurinic/Apyrimidinic Endonuclease 1 (APE1). This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to aid in the evaluation and selection of APE1 inhibitors for research and therapeutic development.
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox effector factor-1 (Ref-1), is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA damage caused by oxidation and alkylation.[1] Beyond its role in maintaining genomic integrity, APE1 also functions as a redox regulator of numerous transcription factors, influencing gene expression and cellular responses to stress.[1] Its dual roles in DNA repair and redox signaling have made it an attractive target for cancer therapy, with inhibitors sought to enhance the efficacy of DNA-damaging agents.[1]
This guide focuses on a comparative analysis of this compound (also known as APE1 Inhibitor III) against other notable APE1 inhibitors: CRT0044876, AR03, and E3330.
Quantitative Performance Comparison
The following table summarizes the inhibitory potency of the selected APE1 inhibitors against the endonuclease activity of APE1, presented as IC50 values obtained from various in vitro assays.
| Inhibitor | Target APE1 Function | IC50 (Purified Enzyme) | IC50 (Cell Extract) | Assay Type | Key Findings & Characteristics |
| This compound | Endonuclease | 2.0 µM[2][3] | 0.6 µM (HEK293T, HeLa)[2][3] | Fluorescence-based HTS, Radiotracer incision | Potent, competitive, active-site targeting inhibitor. Cell-permeable and potentiates cytotoxicity of DNA-damaging agents.[2][3] |
| CRT0044876 | Endonuclease, 3'-Phosphodiesterase, 3'-Phosphatase | ~3 µM[4] | ~3 µM (HeLa)[5] | Fluorescence-based, Gel-based | Potent and selective inhibitor of the exonuclease III family of enzymes to which APE1 belongs.[4][5] |
| AR03 | Endonuclease | 2.1 - 5 µM[6][7][8] | 2.1 µM (SF767)[9] | Fluorescence-based HTS | Potentiates the cytotoxicity of methyl methanesulfonate (B1217627) and temozolomide.[6] |
| E3330 | Redox | >100 µM (for endonuclease activity)[10] | 50 µM (for redox activity in pancreatic cancer cells)[11] | EMSA-based redox assay, Cell-based transactivation | Specific inhibitor of APE1 redox function with minimal effect on its DNA repair activity.[10][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of findings.
Fluorescence-Based APE1 Endonuclease Incision Assay
This high-throughput assay measures the endonuclease activity of APE1 by detecting an increase in fluorescence upon cleavage of a quenched fluorescent DNA substrate.
Materials:
-
Purified recombinant human APE1 protein
-
Fluorescently labeled DNA substrate: A double-stranded oligonucleotide containing a tetrahydrofuran (B95107) (THF) abasic site mimic, with a fluorophore (e.g., FAM or TAMRA) on one end and a quencher (e.g., Dabcyl or BHQ) on the other.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/ml BSA.
-
Test inhibitors dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Add 2 µL of the diluted inhibitor solutions to the wells of the 384-well plate. Include a DMSO-only control for 100% activity and a buffer-only control for background fluorescence.
-
Add 18 µL of a master mix containing the fluorescent DNA substrate (final concentration 25 nM) and purified APE1 enzyme (final concentration 0.5 nM) to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 15-30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Radiolabel-Based APE1 Endonuclease Incision Assay
This assay provides a direct measure of APE1 endonuclease activity by visualizing the cleavage of a radiolabeled DNA substrate.
Materials:
-
Purified recombinant human APE1 protein.
-
DNA substrate: A double-stranded oligonucleotide (e.g., 24-mer) containing a centrally located abasic site mimic (THF).
-
[γ-³²P]ATP and T4 Polynucleotide Kinase for 5'-end labeling of the oligonucleotide.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
Test inhibitors dissolved in DMSO.
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol.
-
Denaturing polyacrylamide gel (e.g., 20%).
-
Phosphorimager system.
Procedure:
-
5'-end label the THF-containing oligonucleotide with [γ-³²P]ATP using T4 Polynucleotide Kinase and anneal it to its complementary strand.
-
Set up reaction mixtures (20 µL final volume) containing the assay buffer, 10 nM of the radiolabeled DNA substrate, and varying concentrations of the test inhibitor.
-
Initiate the reaction by adding a limiting amount of purified APE1 enzyme (e.g., 50 pM).
-
Incubate the reactions at 37°C for a fixed time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of Stop Solution and heating at 95°C for 5 minutes.
-
Separate the substrate and the cleaved product by denaturing polyacrylamide gel electrophoresis.
-
Visualize the gel using a phosphorimager and quantify the band intensities.
-
Calculate the percentage of cleaved product for each inhibitor concentration.
-
Determine the IC50 value as described for the fluorescence-based assay.
Signaling Pathways and Experimental Workflows
APE1's Dual Roles in Cellular Pathways
APE1 plays a central role in the Base Excision Repair (BER) pathway, where it processes abasic sites to initiate DNA repair. Independently, its redox function modulates the activity of key transcription factors involved in cancer progression and inflammation, such as NF-κB and HIF-1α.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Chemical Inhibition of Apurinic-Apyrimidinic Endonuclease 1 Redox and DNA Repair Functions Affects the Inflammatory Response via Different but Overlapping Mechanisms [frontiersin.org]
- 4. Isolation of a small molecule inhibitor of DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Small-Molecule Inhibitor of Apurinic/Apyrimidinic Endonuclease 1 Blocks Proliferation and Reduces Viability of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Real-time monitoring AP site incision caused by APE1 using a modified hybridization probe - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Functional Analysis of Novel Analogues of E3330 That Block the Redox Signaling Activity of the Multifunctional AP Endonuclease/Redox Signaling Enzyme APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Apurinic/Apyrimidinic Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Purification and specific assays for measuring APE-1 endonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Ape1-IN-3: A Comparison Guide Using Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular effects of Ape1-IN-3 in the presence and absence of its target protein, Apurinic/Apyrimidinic Endonuclease 1 (Ape1). By leveraging data from studies utilizing APEX1 knockout (KO) cell lines, we aim to objectively assess the on-target efficacy and potential off-target effects of this inhibitor. This document details the experimental data, protocols, and underlying biological pathways to aid researchers in the evaluation and application of Ape1 inhibitors.
Introduction to Ape1 and the Rationale for Knockout Validation
Apurinic/apyrimidinic endonuclease 1 (Ape1), also known as APEX1, is a critical multifunctional enzyme in human cells. It plays a central role in the base excision repair (BER) pathway, which is responsible for correcting single-base DNA lesions arising from oxidative damage and alkylation.[1] Ape1's primary function in BER is to incise the DNA backbone at apurinic/apyrimidinic (AP) sites, creating a substrate for subsequent repair enzymes.[1] Beyond its DNA repair function, Ape1 also possesses redox activity, modulating the function of various transcription factors involved in cancer progression and other cellular processes.[2][3]
Given its crucial roles, Ape1 has emerged as a promising target for cancer therapy. The rationale is that inhibiting Ape1 can sensitize cancer cells to DNA-damaging agents. This compound is a small molecule inhibitor designed to target the endonuclease activity of Ape1. However, as with any targeted therapy, confirming that the observed cellular effects are a direct result of inhibiting the intended target is paramount. The use of knockout (KO) cell lines, which completely lack the target protein, provides a definitive method for this validation. If an inhibitor's effects persist in KO cells, it strongly suggests the presence of off-target activities.
On-Target vs. Off-Target Effects: A Data-Driven Comparison
A key study by Xue and Demple (2022) investigated the effects of an Ape1 endonuclease inhibitor, referred to as "Compound 3" (a compound highly similar or identical to this compound), on wild-type (WT) and APEX1 KO cell lines.[1][4] The results, summarized below, raise important considerations about the specificity of this class of inhibitors.
Cell Viability in Response to Ape1 Endonuclease Inhibition
The following table summarizes the cell viability data from HEK293 FT wild-type and APEX1-KO cells treated with this compound (Compound 3).
| Cell Line | This compound (Compound 3) Concentration (µM) | % Cell Viability (relative to untreated control) |
| HEK293 FT WT | 1 | ~100% |
| 3 | ~95% | |
| 10 | ~80% | |
| 30 | ~60% | |
| HEK293 FT APEX1-KO | 1 | ~100% |
| 3 | ~95% | |
| 10 | ~75% | |
| 30 | ~55% |
Data adapted from Xue and Demple, Antioxidants, 2022.[1]
Notably, the study found that the APEX1-KO cells were not resistant to the cytotoxic effects of the Ape1 endonuclease inhibitor.[1] In fact, at higher concentrations, the KO cells showed a slightly greater reduction in viability compared to the wild-type cells, suggesting that the compound's mechanism of cytotoxicity may not be solely dependent on the presence of Ape1.[1] This points to potential off-target effects that contribute to the observed cellular toxicity.
Comparative Analysis with Other Ape1 Inhibitors
To provide a broader context, the study by Xue and Demple also examined a redox-specific Ape1 inhibitor, APX2009.
Cell Viability in Response to Ape1 Redox Inhibition
| Cell Line | APX2009 Concentration (µM) | % Cell Viability (relative to untreated control) |
| HEK293 FT WT | 10 | ~90% |
| 30 | ~70% | |
| 100 | ~50% | |
| HEK293 FT APEX1-KO | 10 | ~90% |
| 30 | ~70% | |
| 100 | ~50% |
Data adapted from Xue and Demple, Antioxidants, 2022.[1]
Similar to the endonuclease inhibitor, the cytotoxic effects of the redox inhibitor APX2009 were also observed in the APEX1-KO cells, indicating off-target effects.[1]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for the key experimental assays are provided below.
Western Blotting for Confirmation of Ape1 Knockout
Objective: To confirm the absence of Ape1 protein in the knockout cell lines.
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-30 µg) from each cell line onto a 12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
The transfer can be performed using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for Ape1 (e.g., rabbit anti-Ape1) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.
-
MTT Cell Viability Assay
Objective: To assess the cytotoxic effects of Ape1 inhibitors on wild-type and knockout cell lines.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the Ape1 inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Ape1 Endonuclease Activity Assay
Objective: To measure the enzymatic activity of Ape1 and its inhibition by small molecules.
Protocol:
-
Substrate Preparation:
-
A common substrate is a short, double-stranded DNA oligonucleotide containing a single abasic site analog, such as a tetrahydrofuran (B95107) (THF) residue. One of the strands is typically labeled with a fluorescent dye (e.g., FAM) at the 5' end.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, and DTT.
-
Add the fluorescently labeled DNA substrate to the buffer.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding purified Ape1 enzyme or cell lysate containing Ape1.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding a formamide-containing loading buffer with EDTA.
-
-
Product Analysis:
-
Separate the reaction products (uncleaved substrate and cleaved product) using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the fluorescently labeled DNA fragments using a gel imager.
-
Quantify the band intensities to determine the percentage of cleaved substrate, which is a measure of Ape1 endonuclease activity.
-
Visualizing the Biological Context
To better understand the experimental workflow and the signaling pathways involving Ape1, the following diagrams are provided.
Caption: Experimental workflow for validating the on-target effects of this compound using knockout cell lines.
Caption: Simplified signaling pathways illustrating the dual functions of Ape1 in Base Excision Repair and Redox Signaling, and the points of inhibition.
Conclusion and Future Directions
The use of APEX1 knockout cell lines is an indispensable tool for validating the on-target effects of Ape1 inhibitors like this compound. The available data suggests that while this compound may inhibit Ape1's endonuclease activity, its cellular toxicity is not solely dependent on this interaction, indicating the presence of off-target effects.[1][5] This highlights the importance of using appropriate genetic controls in preclinical studies of targeted therapies.
For researchers and drug developers, these findings underscore the need for:
-
Thorough Off-Target Profiling: Comprehensive screening of Ape1 inhibitors against a panel of other cellular targets is crucial to understand their full mechanism of action.
-
Development of More Specific Inhibitors: The identification of novel inhibitor scaffolds with higher specificity for Ape1 is a key area for future research.
-
Combination Therapies: Understanding the on- and off-target effects of Ape1 inhibitors can inform the rational design of combination therapies that exploit these activities for enhanced therapeutic benefit.
By employing rigorous validation strategies, including the use of knockout cell lines, the scientific community can advance the development of more effective and safer targeted cancer therapies.
References
- 1. Knockout and Inhibition of Ape1: Roles of Ape1 in Base Excision DNA Repair and Modulation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitors of the apurinic/apyrimidinic endonuclease 1 (APE1)/nucleophosmin (NPM1) interaction that display anti-tumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockout and Inhibition of Ape1: Roles of Ape1 in Base Excision DNA Repair and Modulation of Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sbyireview.com [sbyireview.com]
A Comparative Guide to APE1 Inhibitors: Assessing the Advantages of Ape1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox factor-1 (Ref-1), is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA damage caused by oxidation and alkylation. Beyond its role in maintaining genomic integrity, APE1 also functions as a redox signaling modulator, influencing the activity of numerous transcription factors involved in cancer progression, such as AP-1, NF-κB, and HIF-1α.[1][2] This dual functionality makes APE1 an attractive target for therapeutic intervention, particularly in oncology. This guide provides a comparative analysis of a newer APE1 inhibitor, Ape1-IN-3, against established older inhibitors, offering insights into their respective advantages based on available experimental data.
Performance Comparison of APE1 Inhibitors
The development of APE1 inhibitors has led to a range of compounds with varying specificities and potencies. This section summarizes the quantitative data for this compound and key older APE1 inhibitors.
| Inhibitor | Target Function | Assay Type | IC50 Value | Reference |
| This compound (Compound 1) | Endonuclease | Not Specified in Publicly Available English Documents | Data not publicly available in English | WO2018161741A1 |
| CRT0044876 | Endonuclease | AP site cleavage (purified APE1) | ~3 µM | [3] |
| Endonuclease | 3'-phosphoglycolate diesterase activity | ~5 µM | [4] | |
| APE1 Inhibitor III | Endonuclease | Fluorescence-based HTS assay | 2.0 µM | [5] |
| Endonuclease | Radiotracer incision assay | 12.0 µM | [5] | |
| Endonuclease | HeLa cell extract | 600 nM | [5] | |
| APX3330 | Redox | Redox EMSA (AP-1 DNA binding) | 25 µM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the protocols for key assays used to evaluate the performance of APE1 inhibitors.
APE1 Endonuclease Activity Assays
1. Fluorescence-Based High-Throughput Screening (HTS) Assay:
-
Principle: This assay measures the incision of a synthetic DNA substrate containing an abasic site mimic (e.g., tetrahydrofuran (B95107) - THF). The substrate is a double-stranded oligonucleotide with a fluorophore on one end and a quencher on the other. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by APE1, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.
-
Protocol:
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM MgCl₂, and 2 mM DTT), a known concentration of purified APE1 enzyme, and the fluorescently labeled DNA substrate.[7]
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 15 minutes).[7]
-
Stop the reaction (e.g., by adding formamide).[7]
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in APE1 activity.
-
2. Radiotracer Incision Assay:
-
Principle: This assay uses a radiolabeled oligonucleotide substrate containing an abasic site. APE1 activity is measured by the cleavage of the radiolabeled substrate, which is then separated by gel electrophoresis and quantified.
-
Protocol:
-
Synthesize and radiolabel (e.g., with ³²P) a double-stranded oligonucleotide containing a site-specific abasic lesion.
-
Prepare a reaction mixture containing assay buffer, purified APE1, and the radiolabeled substrate.
-
Add the inhibitor at various concentrations.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a loading buffer containing a denaturant (e.g., formamide).
-
Separate the cleaved and uncleaved DNA fragments using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize and quantify the radioactive bands using a phosphorimager to determine the percentage of substrate cleavage and calculate the IC50.
-
APE1 Redox Activity Assay
Electrophoretic Mobility Shift Assay (EMSA):
-
Principle: This assay assesses the ability of APE1 to reduce an oxidized transcription factor (e.g., AP-1), thereby enhancing its DNA binding activity. The inhibitor's effect is measured by its ability to prevent this APE1-mediated enhancement of DNA binding.
-
Protocol:
-
Prepare a radiolabeled DNA probe containing the consensus binding site for the transcription factor of interest (e.g., AP-1).
-
Pre-incubate purified, oxidized transcription factor with APE1 in the presence or absence of the test inhibitor in a suitable reaction buffer.
-
Add the radiolabeled DNA probe to the reaction mixture and incubate to allow for protein-DNA complex formation.
-
Separate the protein-DNA complexes from the free probe by native polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography. A decrease in the intensity of the shifted band in the presence of the inhibitor indicates inhibition of APE1's redox function.
-
Quantify the band intensities to determine the IC50 value.[6]
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes in which APE1 is involved can aid in understanding the mechanism of action of its inhibitors.
Caption: APE1 Endonuclease Activity in the Base Excision Repair Pathway and Inhibition.
Caption: APE1 Redox Signaling Pathway and Inhibition by APX3330.
Caption: General Experimental Workflow for the Evaluation of APE1 Inhibitors.
Discussion and Future Directions
The available data indicates that older APE1 inhibitors like CRT0044876 and APE1 Inhibitor III show low micromolar to nanomolar efficacy in inhibiting the endonuclease function of APE1. APX3330, on the other hand, is a specific inhibitor of APE1's redox activity, offering a different therapeutic strategy by targeting transcription factor regulation.
The primary advantage of this compound remains to be fully elucidated from publicly accessible, English-language scientific literature. The patent filing suggests its potential as a novel therapeutic agent, but a direct comparison of its potency and specificity against older inhibitors requires the disclosure of detailed experimental results.
Future research should focus on:
-
Public dissemination of data for this compound: Making the experimental data from the patent and subsequent studies publicly available will be crucial for the research community to assess its advantages.
-
Head-to-head comparative studies: Rigorous side-by-side comparisons of this compound with other endonuclease and redox inhibitors in a panel of standardized assays would provide a clearer picture of its relative potency, specificity, and potential off-target effects.
-
Elucidation of dual-function inhibitors: Investigating inhibitors that can modulate both the endonuclease and redox functions of APE1 could lead to novel therapeutic strategies with enhanced efficacy.
References
- 1. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Many Functions of APE1/Ref-1: Not Only a DNA Repair Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isolation of a small molecule inhibitor of DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Ref-1/APE1 Inhibition with Novel Small Molecules Blocks Ocular Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Small-Molecule Inhibitor of Apurinic/Apyrimidinic Endonuclease 1 Blocks Proliferation and Reduces Viability of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Ape1-IN-3's IC50 Value: A Comparative Guide
For researchers and professionals in the field of drug discovery and development, the precise and independently verified inhibitory concentration (IC50) of a compound is a cornerstone of its preclinical evaluation. This guide focuses on the independent verification of the IC50 value for Ape1-IN-3, a known inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1). Due to the limited publicly available data on the specific IC50 value of this compound, this guide provides a comparative analysis with other well-characterized APE1 inhibitors. This approach allows for a contextual understanding of its potential potency and offers a framework for its experimental validation.
Comparative Analysis of APE1 Inhibitor IC50 Values
| Inhibitor | Reported IC50 Value(s) | Assay Type |
| This compound | Not Publicly Available | - |
| APE1 Inhibitor III | 2.0 µM | Fluorescence-based High-Throughput Screening (HTS)[1] |
| 12.0 µM | Radiotracer Incision Assay[1] | |
| 600 nM | HeLa Cell Extract[1] | |
| CRT0044876 | ~3 µM | Not specified[2] |
| AR03 | 2.1 µM | Not specified |
Experimental Protocols for IC50 Determination
Accurate determination of IC50 values relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common assays used to assess the inhibitory activity of compounds against APE1.
Fluorescence-Based APE1 Inhibition Assay
This assay measures the endonuclease activity of APE1 by monitoring the increase in fluorescence upon cleavage of a specifically designed DNA probe.
Principle: A short, double-stranded DNA oligonucleotide substrate contains a centrally located abasic site mimic (e.g., tetrahydrofuran, THF). One end of the DNA strand is labeled with a fluorophore (e.g., FAM) and the other with a quencher (e.g., DABCYL). In its intact state, the proximity of the quencher to the fluorophore results in low fluorescence. Upon incision of the abasic site by APE1, the fluorophore-containing fragment is released, leading to a measurable increase in fluorescence.
Materials:
-
Purified recombinant human APE1 enzyme.
-
Fluorescently labeled DNA substrate.
-
Assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA, pH 7.5).
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Microplate reader capable of fluorescence detection.
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a microplate, add the APE1 enzyme to each well.
-
Add the diluted test inhibitor to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorescently labeled DNA substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader.
-
The initial reaction velocity is calculated from the linear phase of the fluorescence curve.
-
Plot the reaction velocities against the logarithm of the inhibitor concentrations.
-
The IC50 value is determined by fitting the data to a dose-response curve.
Radiotracer-Based APE1 Incision Assay
This highly sensitive assay directly visualizes the cleavage of a radiolabeled DNA substrate by APE1.
Principle: A double-stranded DNA oligonucleotide containing an abasic site is radiolabeled, typically at the 5' end with ³²P. Following incubation with APE1, the reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The amount of cleaved product is quantified using phosphorimaging.
Materials:
-
Purified recombinant human APE1 enzyme.
-
⁵'-³²P-radiolabeled DNA substrate containing an abasic site.
-
Reaction buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5).
-
Test inhibitor dissolved in a suitable solvent.
-
Stop solution (e.g., formamide (B127407) with loading dyes and EDTA).
-
Denaturing polyacrylamide gel.
-
Phosphorimager system.
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
Incubate the APE1 enzyme with the different concentrations of the inhibitor for a specified time at 37°C.
-
Initiate the reaction by adding the ³²P-labeled DNA substrate.
-
Allow the reaction to proceed for a defined period (e.g., 10-15 minutes) at 37°C.
-
Terminate the reaction by adding the stop solution.
-
Denature the DNA by heating the samples.
-
Separate the intact substrate from the cleaved product using denaturing PAGE.
-
Visualize and quantify the radioactive bands using a phosphorimager.
-
Calculate the percentage of substrate cleavage for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved in APE1 inhibition and its broader cellular context, the following diagrams have been generated using Graphviz.
Caption: Workflow for IC50 determination of an APE1 inhibitor.
Caption: Simplified diagram of the APE1 role in the Base Excision Repair pathway and its inhibition.
References
Safety Operating Guide
Proper Disposal of Ape1-IN-3: A Step-by-Step Guide for Laboratory Personnel
Ensuring the safe and compliant disposal of laboratory reagents is paramount for personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Ape1-IN-3, a combustible solid requiring specialized handling.
This compound, also known as APE1 Inhibitor III, is a benzothiazole (B30560) derivative used in cell structure applications. Due to its chemical nature, specific protocols must be followed to mitigate risks associated with its disposal. Adherence to these procedures is crucial for maintaining a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, particularly during disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves chemical deactivation followed by proper waste segregation.
1. Chemical Deactivation: For small quantities of this compound, a deactivation step using a 5% bleach solution is recommended. This process helps to neutralize the reactivity of the compound.
2. Waste Collection: Following deactivation, the resulting mixture should be collected in a designated, compatible, and clearly labeled hazardous waste container. For solid, non-deactivated this compound waste, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed and labeled container.
3. Waste Segregation and Storage: this compound is classified as a combustible solid (Storage Class 11). As such, its waste must be segregated from incompatible materials, particularly oxidizing agents, acids, and bases. Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition.
4. Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular solid waste stream.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 524708-03-0 | Axon Medchem BV SDS[1] |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |
| Deactivation Agent | 5% Bleach | Fisher Scientific |
| Thermal Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrochloric acid (HCl), Nitrogen oxides (NOx) | Axon Medchem BV SDS[1] |
Experimental Protocols
Deactivation of this compound with Bleach:
-
Prepare a 5% bleach solution by diluting household bleach (typically 5-8% sodium hypochlorite) with deionized water.
-
In a chemical fume hood, carefully add the this compound waste to the bleach solution in a suitable container.
-
Allow the mixture to react for a sufficient period to ensure complete deactivation. Occasional gentle stirring may be required.
-
Once the reaction is complete, the deactivated mixture can be collected for hazardous waste disposal.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Ape1-IN-3
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Ape1-IN-3, a potent apurinic/apyrimidinic endonuclease 1 (APE1) inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established best practices for handling potent, small-molecule inhibitors in a research environment and information available for similar compounds like APE1 Inhibitor III. Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Essential Safety and Handling Protocols
Safe handling of this compound necessitates a multi-faceted approach, encompassing appropriate personal protective equipment (PPE), meticulous operational procedures, and compliant waste disposal. All operations involving the solid form of this compound or its solutions should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.
Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling this compound. This selection is based on a comprehensive risk assessment for potent chemical compounds.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Must provide a complete seal around the eyes to protect from splashes and airborne particles. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or if there is a significant risk of splashing. | |
| Hand Protection | Nitrile Gloves | Double gloving with chemotherapy-grade nitrile gloves is required. Gloves must be changed immediately if contamination is suspected. |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is mandatory to protect skin and clothing. |
| Chemical-Resistant Apron | Recommended for procedures with a high likelihood of splashes or spills. | |
| Respiratory Protection | Chemical Fume Hood | All handling of solid this compound and preparation of solutions must be performed in a certified chemical fume hood. |
| Respirator | The need for a respirator should be determined by a site-specific risk assessment. Consult with your institution's environmental health and safety department. |
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Workflow for Safe Handling
A systematic approach to handling this compound is crucial for both personnel safety and experimental integrity. The following workflow outlines the key steps from compound receipt to disposal.
Disposal Plan
Proper disposal of all materials contaminated with this compound is imperative to prevent environmental contamination and ensure regulatory compliance. All waste generated should be treated as hazardous waste.
-
Liquid Waste: All solutions containing this compound, as well as solvent rinses of containers, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, pipette tips, and weighing paper, must be disposed of in a designated hazardous solid waste container.
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be placed in a designated sharps container that is puncture-resistant and labeled as hazardous waste.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should then be disposed of according to institutional guidelines.
Compound-Specific Data
The following tables summarize key quantitative data for APE1 Inhibitor III, which is understood to be this compound.
Physicochemical Properties
| Property | Value |
| CAS Number | 524708-03-0[1] |
| Molecular Weight | 371.52 g/mol [1] |
| Appearance | Yellow to brown solid |
| Solubility | 2.5 mg/mL in DMSO |
Biological Activity
| Parameter | Value |
| IC₅₀ (Fluorescence-based HTS assay) | 2.0 µM[1] |
| IC₅₀ (Radiotracer incision assay) | 12.0 µM[1] |
| IC₅₀ (in HEK293T and HeLa cell extracts) | 600 nM[1] |
Personal Protective Equipment (PPE) Configuration
The following diagram illustrates the required PPE for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
